molecular formula C11H14N2O2 B1351087 2-Piperidinonicotinic acid CAS No. 78253-61-9

2-Piperidinonicotinic acid

Cat. No.: B1351087
CAS No.: 78253-61-9
M. Wt: 206.24 g/mol
InChI Key: YNZJJMDTAFCBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinonicotinic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJJMDTAFCBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383310
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78253-61-9
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Piperidinonicotinic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidinonicotinic Acid and its Isomer, Pipecolic Acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of compounds related to the term "this compound." It is important to note that this name is ambiguous and can be interpreted as two distinct chemical structures: 2-(piperidin-1-yl)nicotinic acid and piperidine-2-carboxylic acid (commonly known as pipecolic acid). This guide will address both compounds in separate sections to provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: 2-(Piperidin-1-yl)nicotinic Acid

2-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where a piperidine ring is attached to the 2-position of the pyridine ring.

Synthesis

The synthesis of 2-(piperidin-1-yl)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinic acid with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom on the pyridine ring. This reaction is analogous to the synthesis of other 2-amino-nicotinic acid derivatives[1]. The starting material, 2-chloronicotinic acid, can be synthesized from nicotinic acid by oxidation to its N-oxide, followed by chlorination[2][3].

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)nicotinic acid from 2-Chloronicotinic Acid

  • Materials:

    • 2-Chloronicotinic acid

    • Piperidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

    • Add piperidine (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.

    • Filter the precipitate and wash with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

    • Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.

Characterization

Table 1: Chemical Identifiers and Expected Characterization Data for 2-(Piperidin-1-yl)nicotinic Acid

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Expected to be a solid at room temperature
¹H NMR Expected signals for the pyridine ring protons, the piperidine ring protons, and a carboxylic acid proton.
¹³C NMR Expected signals for the carbons of the pyridine and piperidine rings, and a carboxyl carbon.
FTIR (cm⁻¹) Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and aromatic C-H stretching.
Mass Spectrometry (m/z) Expected molecular ion peak corresponding to [M+H]⁺ at approximately 207.11.

Logical Workflow for Synthesis

synthesis_workflow_1 Synthesis of 2-(Piperidin-1-yl)nicotinic Acid start 2-Chloronicotinic Acid + Piperidine reaction Nucleophilic Aromatic Substitution (DMF, K₂CO₃, 80-100°C) start->reaction workup Aqueous Workup & Acidification reaction->workup product 2-(Piperidin-1-yl)nicotinic Acid workup->product

Caption: Workflow for the synthesis of 2-(piperidin-1-yl)nicotinic acid.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 2-(piperidin-1-yl)nicotinic acid are not well-documented, derivatives of nicotinic acid are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties[4][5]. Piperidine-containing compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities[6]. Further research is needed to elucidate the specific biological roles and mechanisms of action of 2-(piperidin-1-yl)nicotinic acid.

Part 2: Piperidine-2-carboxylic Acid (Pipecolic Acid)

Pipecolic acid is a non-proteinogenic amino acid that is a cyclic analog of lysine. It exists as two enantiomers, L-pipecolic acid and D-pipecolic acid, with the L-isomer being the most common in biological systems.

Synthesis

Pipecolic acid can be synthesized through various methods, including both biosynthetic and chemical routes.

  • Biosynthesis: In biological systems, L-pipecolic acid is primarily synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase[7].

  • Chemical Synthesis: Several chemical synthesis strategies have been developed. One common approach involves the resolution of racemic DL-pipecolic acid using chiral resolving agents like tartaric acid[8]. Another method starts from 2-picolinic acid, which is hydrogenated to racemic pipecolic acid and then resolved[9]. Enantioselective syntheses have also been reported, often starting from chiral precursors[10][11].

Experimental Protocols

Resolution of DL-Pipecolic Acid using L-Tartaric Acid[8]

  • Materials:

    • DL-Pipecolic acid

    • L-Tartaric acid

    • 95% Ethanol

    • Water

  • Procedure:

    • In a suitable flask, prepare a solution of 95% ethanol and water (e.g., 3000 mL ethanol to 200 mL water).

    • Heat the solvent mixture to approximately 80 °C.

    • Add DL-pipecolic acid (e.g., 200 g) followed by L-tartaric acid (e.g., 244 g) to the hot solvent.

    • Stir the mixture at 80 °C for about an hour until a clear solution is obtained.

    • Allow the solution to cool and stand at room temperature (around 25 °C) for 48 hours to allow for the precipitation of the L-pipecolic acid-L-tartrate salt.

    • Filter the solid precipitate. The filtrate contains the D-pipecolic acid.

    • The L-pipecolic acid can be liberated from its tartrate salt by treatment with a suitable base and subsequent purification.

Characterization

Pipecolic acid is a well-characterized compound. Its physical and spectroscopic data are readily available.

Table 2: Chemical and Physical Properties of Pipecolic Acid

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White crystalline solid
Melting Point 272 °C (decomposes)

Table 3: Spectroscopic Data for DL-Pipecolic Acid[12]

NucleusChemical Shift (ppm)
¹H NMR (in D₂O) 3.57 (H-2), 3.20 (H-6eq), 2.21 (H-6ax), 1.73-1.76 (H-3, H-4, H-5)
¹³C NMR (in D₂O) 177.37 (C=O), 61.70 (C-2), 46.37 (C-6), 29.22 (C-4), 24.52 (C-3), 24.26 (C-5)

Table 4: FTIR Data for Pipecolic Acid

Wavenumber (cm⁻¹)Assignment
~3400-2500O-H and N-H stretching (broad)
~2940, 2860C-H stretching
~1630C=O stretching (asymmetric)
~1400C=O stretching (symmetric)

Synthesis Workflow

synthesis_workflow_2 Synthesis of Pipecolic Acid from 2-Picolinic Acid start 2-Picolinic Acid hydrogenation Hydrogenation (e.g., Raney Nickel) start->hydrogenation racemate DL-Pipecolic Acid hydrogenation->racemate resolution Chiral Resolution (e.g., Tartaric Acid) racemate->resolution product L- or D-Pipecolic Acid resolution->product

Caption: A general workflow for the chemical synthesis of pipecolic acid.

Biological Activity and Signaling Pathways

Pipecolic acid, particularly the L-isomer, is a crucial signaling molecule in plant immunity, specifically in a process called Systemic Acquired Resistance (SAR)[13][14][15]. SAR is an inducible defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.

The pipecolic acid signaling pathway in plants is complex and interconnected with other defense signaling pathways, primarily involving salicylic acid (SA)[13]. Upon pathogen infection, pipecolic acid levels increase in both local and systemic tissues[14]. It functions upstream of several key signaling components, including nitric oxide (NO) and reactive oxygen species (ROS)[16]. This pathway ultimately leads to the activation of defense genes and the establishment of SAR. In mammals, pipecolic acid is a metabolite of lysine and has been recognized as a weak inhibitory neurotransmitter and a GABA agonist[14].

signaling_pathway Pipecolic Acid Signaling in Plant Immunity (SAR) pathogen Pathogen Infection lysine L-Lysine pathogen->lysine pipecolic_acid Pipecolic Acid (Pip) Accumulation lysine->pipecolic_acid sa_pathway Salicylic Acid (SA) Pathway pipecolic_acid->sa_pathway no_ros Nitric Oxide (NO) & Reactive Oxygen Species (ROS) pipecolic_acid->no_ros priming Defense Priming sa_pathway->priming no_ros->priming sar Systemic Acquired Resistance (SAR) priming->sar

Caption: Simplified signaling pathway of pipecolic acid in plant SAR.[13][16]

References

An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

2-Piperidinonicotinic acid, also known as 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound with the chemical formula C₁₁H₁₄N₂O₂.[1][2] It possesses a molecular weight of 206.24 g/mol .[2] The structure features a nicotinic acid core where the hydrogen at the 2-position is substituted with a piperidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78253-61-9[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [2]
Melting Point 102-104 °C[1]
IUPAC Name 2-(piperidin-1-yl)pyridine-3-carboxylic acid[2]
Synonyms This compound, 2-(Piperidin-1-yl)nicotinic acid, 1-(3-Carboxypyridin-2-yl)piperidine[1]

Synthesis

A likely synthetic pathway to this compound involves a nucleophilic aromatic substitution reaction. This approach would utilize a 2-halonicotinic acid derivative, such as 2-chloronicotinic acid, as the starting material, which is commercially available. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

The synthesis can be envisioned in a two-step process if starting from the acid, or a single step if starting from the corresponding ester. The general workflow is depicted in the diagram below.

Synthesis_Workflow Start 2-Chloronicotinic Acid Esterification Esterification (e.g., SOCl₂, Methanol) Start->Esterification Ester 2-Chloronicotinic Acid Ester Esterification->Ester Substitution Nucleophilic Substitution (Piperidine, Base) Ester->Substitution Piperidino_Ester This compound Ester Substitution->Piperidino_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O, then H⁺) Piperidino_Ester->Hydrolysis End This compound Hydrolysis->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on analogous syntheses of similar compounds.

Step 1: Esterification of 2-Chloronicotinic Acid (Optional, but recommended for improved solubility and reactivity)

  • To a solution of 2-chloronicotinic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-chloronicotinate ester.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 2-chloronicotinate ester in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-piperidinonicotinate ester.

Step 3: Hydrolysis

  • Dissolve the crude 2-piperidinonicotinate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons of the pyridine ring (3H, likely in the range of δ 7.0-8.5 ppm). - Protons on the piperidine ring adjacent to the nitrogen (4H, likely in the range of δ 3.0-3.5 ppm). - Other protons of the piperidine ring (6H, likely in the range of δ 1.5-2.0 ppm). - A broad singlet for the carboxylic acid proton (1H, likely > δ 10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (likely in the range of δ 165-175 ppm). - Aromatic carbons of the pyridine ring (5 carbons, likely in the range of δ 120-160 ppm). - Carbons of the piperidine ring (5 carbons, likely in the range of δ 20-55 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-N stretching vibrations (approx. 1250-1350 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (206.24 g/mol ). - Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperidine ring.

Potential Biological Activity and Applications

The biological profile of this compound has not been extensively reported. However, the presence of both the nicotinic acid and piperidine scaffolds suggests several potential areas for investigation.

  • Nicotinic Acid Derivatives: Nicotinic acid (Vitamin B3) and its derivatives are known to have various biological activities, including lipid-lowering effects and acting as ligands for nicotinic acid receptors. Some derivatives have shown antimicrobial and anti-inflammatory properties.

  • Piperidine Derivatives: The piperidine ring is a common motif in many pharmaceuticals and natural products, exhibiting a wide range of biological activities, including CNS, cardiovascular, and antimicrobial effects.

Given these precedents, this compound could be a valuable starting point for the development of novel compounds with potential therapeutic applications. A logical workflow for investigating its potential is outlined below.

Drug_Discovery_Workflow Start This compound Library Synthesis of Analog Library Start->Library Screening High-Throughput Screening (e.g., antimicrobial, anti-inflammatory assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Hypothetical drug discovery workflow for this compound.

Conclusion

This compound is a readily accessible compound with a chemical structure that holds promise for applications in drug discovery and materials science. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. While a full experimental characterization is pending, the predicted spectroscopic data offers a baseline for future analytical work. The exploration of the biological activities of this molecule and its derivatives represents a fertile ground for future research endeavors.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, publicly available, experimentally-derived ¹H and ¹³C NMR data for 2-Piperidinonicotinic acid could not be located. The following guide is a predictive analysis based on established nuclear magnetic resonance (NMR) principles and spectral data of analogous chemical structures, namely piperidine and nicotinic acid derivatives. This document is intended to serve as a reference for researchers, scientists, and drug development professionals in anticipating the spectral characteristics of this compound.

Predicted NMR Data Presentation

The chemical structure of this compound, with atom numbering for NMR assignment purposes, is shown below:

(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)

Based on the analysis of its constituent functional groups—a piperidine ring attached at the 2-position of a nicotinic acid core—the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are for a standard deuterated solvent such as DMSO-d₆, which can solubilize the compound and avoid the exchange of the carboxylic acid proton.

1.1 Predicted ¹H NMR Data

The predicted proton NMR data is summarized in Table 1. The piperidino group, being an electron-donating substituent, is expected to cause an upfield shift (shielding) of the pyridine ring protons, particularly at the ortho (C6) and para (C4) positions, relative to unsubstituted nicotinic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H48.0 - 8.2ddJH4-H5 ≈ 7-8, JH4-H6 ≈ 2-3
H57.2 - 7.4ddJH5-H4 ≈ 7-8, JH5-H6 ≈ 4-5
H68.5 - 8.7ddJH6-H5 ≈ 4-5, JH6-H4 ≈ 2-3
H2', H6' (axial)2.9 - 3.2m-
H2', H6' (equat.)3.3 - 3.6m-
H3', H5'1.6 - 1.8m-
H4'1.5 - 1.7m-
COOH12.0 - 14.0br s-

dd = doublet of doublets, m = multiplet, br s = broad singlet

1.2 Predicted ¹³C NMR Data

The predicted carbon-13 NMR data is presented in Table 2. The spectrum is expected to be proton-decoupled, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2157 - 162
C3128 - 132
C4139 - 143
C5120 - 124
C6151 - 155
COOH166 - 170
C2', C6'48 - 53
C3', C5'25 - 29
C4'23 - 27

General Experimental Protocol for NMR Data Acquisition

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Given the polar nature of the carboxylic acid and the pyridine nitrogen, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are strong candidates. For observing the carboxylic acid proton, DMSO-d₆ is preferred.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.[1]

2.2 Spectrometer Setup and Data Acquisition These steps are typically performed using the spectrometer's control software.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise ratio.

2.3 ¹H NMR Spectrum Acquisition

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm, centered around 6-8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

2.4 ¹³C NMR Spectrum Acquisition

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single peaks for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds. A longer delay may be needed for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, leading to longer experiment times.

2.5 Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing: Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of a General Workflow

Since no specific signaling pathways for this compound were identified, the following diagram illustrates a general logical workflow for the synthesis and characterization of a novel chemical entity such as this. This process is fundamental in drug discovery and materials science.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation cluster_analysis Data Analysis & Finalization synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char nmr NMR Spectroscopy (1H, 13C, 2D) initial_char->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir analysis Spectral Data Analysis ir->analysis elucidation Structure Confirmation analysis->elucidation report Reporting / Publication elucidation->report

Caption: General workflow for the synthesis and structural characterization of a novel organic compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry and infrared (IR) spectroscopy characteristics of 2-Piperidinonicotinic acid. Due to the limited availability of specific experimental data for this compound, this guide synthesizes predicted spectral features based on the known behavior of its constituent functional groups: a piperidine ring and a nicotinic acid moiety. This document also outlines comprehensive experimental protocols for acquiring such data and includes workflow and fragmentation diagrams to aid in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from mass spectrometry and IR spectroscopy for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted ValueInterpretation
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
[M+H]⁺ (ESI-MS) m/z 207.11Protonated molecular ion, expected in positive ion mode Electrospray Ionization.
Key Fragment Ion 1 m/z 162Loss of the carboxyl group (-COOH, 45 Da).[1]
Key Fragment Ion 2 m/z 122Alpha-cleavage with loss of the piperidine ring.
Key Fragment Ion 3 m/z 84Fragmentation of the piperidine ring.[2]

Table 2: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
3300-2500Carboxylic Acid O-HStretchVery broad band, indicative of hydrogen bonding.[3][4][5]
3000-2850C-H (Aliphatic)StretchMedium to strong absorptions from the piperidine ring.
~1710Carboxylic Acid C=OStretchStrong, sharp absorption, potentially lowered by conjugation.[3][4][5]
1600-1450Aromatic C=C & C=NStretchMultiple medium to strong bands from the pyridine ring.
1320-1210Carboxylic Acid C-OStretchMedium intensity band.[4]
Below 900Aromatic C-HBend (Out-of-plane)Bands indicative of the substitution pattern on the pyridine ring.

Experimental Protocols

Detailed methodologies for conducting mass spectrometry and IR spectroscopy for a solid organic compound like this compound are provided below.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scans of the [M+H]⁺ precursor ion.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate a fragmentation pattern.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizations

The following diagrams illustrate the analytical workflow and a predicted fragmentation pathway for this compound.

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter lc LC Separation filter->lc atr Place on ATR Crystal filter->atr esi ESI Ionization lc->esi ms1 MS1 Scan (Precursor) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragments) cid->ms2 ms_interp Interpret MS Fragments ms2->ms_interp background Collect Background atr->background sample_scan Collect Sample Spectrum background->sample_scan ir_interp Interpret IR Absorptions sample_scan->ir_interp structure Structure Elucidation ms_interp->structure ir_interp->structure

Caption: Analytical workflow for this compound.

fragmentation_pathway Predicted ESI-MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 207.11 frag1 Fragment 1 m/z 162.11 parent->frag1 - COOH (45 Da) frag2 Fragment 2 m/z 122.06 parent->frag2 - Piperidine (85 Da) frag3 Fragment 3 m/z 84.08 frag2->frag3 - C₂H₂O (42 Da)

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidinonicotinic acid, a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety, serves as a valuable building block in medicinal and agrochemical research. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of piperidine and nicotinic acid chemistry. This technical guide consolidates the available information on its synthesis, chemical properties, and potential applications, providing a foundational resource for researchers in the field.

Historical Background and Context

The discovery of this compound is not attributed to a single researcher or a landmark publication. Instead, its development is understood as a logical progression in the exploration of nicotinic acid and piperidine derivatives. Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their significant biological activities. Similarly, the piperidine ring is a common scaffold in a vast array of pharmaceuticals and natural products. The combination of these two pharmacophores in this compound created a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and CAS Registry Number, 78253-61-9, indicate its use in synthetic chemistry for some time, primarily as an intermediate in the creation of more complex molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its application in chemical synthesis, providing insights into its solubility, stability, and reactivity.

PropertyValueReference
CAS Number 78253-61-9[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Melting Point 102-104 °C[1]
Synonyms 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, 2-Piperidin-1-ylnicotinic acid[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a standalone publication. However, based on established organic chemistry principles and published methods for analogous compounds, two primary synthetic routes are plausible.

Method 1: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable 2-halonicotinic acid derivative with piperidine. A common starting material for this type of reaction is 2-chloronicotinic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add an excess of piperidine (typically 2-3 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate (piperidine hydrochloride) forms, it can be removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G 2-Chloronicotinic_acid 2-Chloronicotinic acid Heat_Base Heat, Base (e.g., K₂CO₃ or excess Piperidine) 2-Chloronicotinic_acid->Heat_Base Piperidine Piperidine Piperidine->Heat_Base 2-Piperidinonicotinic_acid This compound Heat_Base->2-Piperidinonicotinic_acid

Diagram 1: Synthesis via Nucleophilic Aromatic Substitution

Method 2: Hydrogenation of a Pyridine Precursor

This method involves the catalytic hydrogenation of a precursor where the piperidine ring is already attached to the pyridine ring, but the pyridine ring is in a more oxidized state. A more direct, though less commonly cited approach for this specific molecule, would be the hydrogenation of 2-aminopyridine followed by reaction with a suitable five-carbon electrophile and subsequent oxidation. A more plausible route starts from 2-pyridinecarboxylic acid, which can be converted to 2-piperidinocarboxylic acid (pipecolic acid) via hydrogenation, followed by N-arylation. However, a more direct synthesis starts with the hydrogenation of 2-pyridine carboxylic acid to 2-piperidinecarboxylic acid, which is a known process.

A patent describes a general method for the preparation of piperidinecarboxylic acids by the hydrogenation of the corresponding pyridinecarboxylic acids using a palladium-carbon catalyst.

Experimental Protocol (for the analogous hydrogenation of 2-pyridinecarboxylic acid):

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), place 2-pyridinecarboxylic acid, water, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-4 atm). Heat the mixture to a specified temperature and stir for several hours.

  • Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the palladium catalyst. The aqueous solution can be concentrated under reduced pressure, and the product can be precipitated by the addition of a suitable organic solvent like methanol. The resulting solid is then collected by filtration.

G 2-Pyridinecarboxylic_acid 2-Pyridinecarboxylic acid H2_PdC H₂, Pd/C, Pressure, Heat 2-Pyridinecarboxylic_acid->H2_PdC 2-Piperidinecarboxylic_acid 2-Piperidinecarboxylic acid (Pipecolic acid) H2_PdC->2-Piperidinecarboxylic_acid

Diagram 2: Analogous Synthesis via Catalytic Hydrogenation

Applications in Research and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for various applications.

  • Pharmaceutical Industry: It serves as a key intermediate in the development of new drug candidates. The unique combination of the piperidine and nicotinic acid scaffolds allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of nicotinic acid are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.

  • Agrochemical Industry: This compound is also employed in the synthesis of novel agrochemicals. The structural motifs present in this compound can be found in molecules designed to have herbicidal or pesticidal activity.

  • Organic Chemistry Research: In an academic setting, it is used in the study of organic reactions and the development of new synthetic methodologies. Its structure and reactivity provide a useful model for exploring chemical transformations.

Conclusion

While the specific historical discovery of this compound remains elusive, its importance as a synthetic intermediate is clear. The plausible synthetic routes, based on well-established chemical reactions, provide a reliable means for its preparation. The physicochemical data and known applications underscore its value to the scientific community, particularly in the fields of medicinal and agrochemical research. This guide provides a consolidated resource for professionals seeking to utilize this compound in their research and development endeavors.

References

2-Piperidinonicotinic Acid (CAS: 78253-61-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidinonicotinic acid, with CAS number 78253-61-9, is a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety. This document provides a summary of the currently available technical information for this compound. It is important to note that, despite its availability as a research chemical, in-depth studies on its biological activity, mechanism of action, and detailed experimental protocols are not extensively reported in publicly accessible scientific literature. This guide, therefore, collates the existing physicochemical data and provides a general context based on its structural components.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases. Experimental values for properties such as boiling point and solubility are not consistently available, with some values being computationally predicted.

PropertyValueSource(s)
CAS Number 78253-61-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₁H₁₄N₂O₂[5][6][7]
Molecular Weight 206.24 g/mol [2][8]
IUPAC Name 2-(piperidin-1-yl)pyridine-3-carboxylic acid[7]
Synonyms This compound, 2-(Piperidin-1-yl)nicotinic acid[7]
Appearance Pale yellow solid
Melting Point 102-104 °C
Boiling Point ~392.1 °C at 760 mmHg (Predicted)
Purity Typically ≥97%[5]
InChI Key YNZJJMDTAFCBGO-UHFFFAOYSA-N[5]

Computed Molecular Descriptors

Computationally derived properties provide insights into the molecule's potential behavior in biological systems. These values are calculated using various predictive models.

DescriptorValueSource(s)
XLogP3-AA 1.7[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area 53.4 Ų[7]
Heavy Atom Count 15[7]
Formal Charge 0[7]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Hazard StatementDescriptionSource(s)
H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

Logical Workflow for a Potential Synthesis

Below is a conceptual workflow for a possible synthesis of this compound. This is a theoretical pathway and has not been experimentally verified from available literature.

G Conceptual Synthesis of this compound start 2-Chloronicotinic Acid process Nucleophilic Aromatic Substitution start->process reagent Piperidine reagent->process product This compound process->product G Potential Research Areas for this compound compound This compound area1 CNS Receptor Modulation compound->area1 area2 Metabolic Disease Research (e.g., lipid metabolism) compound->area2 area3 Antimicrobial Activity Screening compound->area3 area4 Anti-inflammatory Properties compound->area4

References

Potential Biological Activities of 2-Piperidinonicotinic Acid: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-piperidinonicotinic acid based on the known pharmacology of its core chemical moieties, nicotinic acid and piperidine, and related derivatives. As of the date of this publication, there is a notable scarcity of direct experimental data for this compound in publicly available scientific literature. Therefore, the activities and mechanisms described herein are largely hypothetical and intended to guide future research and development efforts.

Introduction

This compound is a heterocyclic compound that incorporates the structural features of both nicotinic acid (a form of vitamin B3) and a piperidine ring. This unique combination suggests a potential for diverse pharmacological activities, leveraging the known biological roles of both parent structures. Nicotinic acid and its derivatives are known to exhibit a range of biological effects, including lipid-lowering, anti-inflammatory, and vasorelaxant properties.[1][2][3][4][5] The piperidine moiety is a common scaffold in many biologically active compounds and pharmaceuticals, contributing to properties such as central nervous system activity and antimicrobial effects. This whitepaper will explore the theoretical biological activities of this compound, supported by data from structurally related compounds, and propose experimental approaches for its pharmacological evaluation.

Synthesis of this compound and Related Derivatives

The synthesis of this compound and its derivatives can be approached through several synthetic routes, typically involving the modification of the pyridine ring of nicotinic acid or its precursors. One common method involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with piperidine. For instance, starting from 2-chloronicotinic acid, a reaction with piperidine can yield the desired this compound.

A generalized synthetic workflow for such a reaction is depicted below.

G start 2-Chloronicotinic Acid product This compound start->product Nucleophilic Aromatic Substitution reagent Piperidine reagent->product conditions Solvent, Heat conditions->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Pure this compound purification->final_product

Figure 1: Generalized synthetic workflow for this compound.

Potential Biological Activities and Pharmacological Targets

Based on the structure-activity relationships of nicotinic acid and piperidine derivatives, this compound may exhibit a range of biological activities. These are explored in the following sections.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.

Hypothesized Mechanism of Action: this compound may act as a COX inhibitor. The piperidine ring could influence the binding affinity and selectivity for COX-1 versus COX-2.

Below is a diagram illustrating the general COX pathway and the potential point of intervention for a hypothetical COX inhibitor.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX_Enzymes

Figure 2: Potential inhibition of the COX pathway by this compound.

Antimicrobial Activity

Numerous derivatives of nicotinic acid have demonstrated antimicrobial activity against a range of pathogens.[9][10][11][12] The mode of action can vary, but often involves the disruption of microbial cell wall synthesis, DNA replication, or metabolic pathways. Piperidine-containing compounds have also been noted for their antibacterial and antifungal properties.

Hypothesized Activity: this compound could possess antimicrobial properties. The lipophilicity and basicity of the piperidine moiety may facilitate its entry into microbial cells and interaction with intracellular targets.

The table below summarizes the antimicrobial activity of some nicotinic acid derivatives to provide a reference for potential efficacy.

Compound ClassOrganismActivity (MIC)Reference
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis1.95–15.62 µg/mL[9]
Acylhydrazones of Nicotinic AcidStaphylococcus aureus (MRSA)7.81 µg/mL[9]
1,3,4-Oxadiazoline derivativesBacillus subtilis7.81 µg/mL[9]
2-Pyridone-3-carboxylic acidsStaphylococcus aureusNot specified (excellent activity)[12]
Vasorelaxant and Cardiovascular Effects

Nicotinic acid is a well-known vasodilator.[1][2][4] Some of its derivatives have also been shown to induce vasorelaxation, often through endothelium-dependent mechanisms involving nitric oxide (NO) and prostacyclin.

Hypothesized Mechanism of Action: this compound may exhibit vasorelaxant properties by stimulating the production of NO from endothelial cells, leading to the relaxation of vascular smooth muscle.

The following diagram illustrates the proposed signaling pathway for endothelium-dependent vasorelaxation.

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Receptor Receptor eNOS eNOS Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Relaxation Relaxation cGMP->Relaxation Compound This compound Compound->Receptor

Figure 3: Hypothesized pathway for vasorelaxation.

Enzyme Inhibition

Pyridine carboxylic acid isomers and their derivatives are known to act as enzyme inhibitors for a variety of targets.[13][14] In silico studies on related compounds suggest potential for kinase inhibition and interaction with G-protein coupled receptors (GPCRs).[15]

Hypothesized Targets: Based on its structural similarity to nicotinic acid, this compound could potentially interact with the nicotinic acid receptor (GPR109A). Furthermore, the piperidine ring could confer affinity for other receptors or enzymes.

Proposed Experimental Protocols for Evaluation

To validate the potential biological activities of this compound, a systematic experimental approach is required.

In Vitro Anti-inflammatory Assays
  • COX Inhibition Assay: The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The IC50 values would be calculated to quantify its potency and selectivity.

  • Cytokine Release Assay: The effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) using ELISA.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be determined using the broth microdilution method according to CLSI guidelines.

Ex Vivo Vasorelaxation Studies
  • Organ Bath Experiments: The vasorelaxant effect can be evaluated using isolated aortic rings from rats pre-contracted with phenylephrine. The involvement of the endothelium and NO pathway can be investigated by using endothelium-denuded rings and in the presence of an eNOS inhibitor like L-NAME.

In Silico and In Vitro Target Identification
  • Molecular Docking: Computational docking studies can be performed to predict the binding affinity of this compound to the crystal structures of potential targets like COX-2 and GPR109A.

  • Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for a panel of receptors, including GPR109A.

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

G Compound This compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays In_Silico_Screening In Silico Screening Compound->In_Silico_Screening Ex_Vivo_Studies Ex Vivo Studies In_Vitro_Assays->Ex_Vivo_Studies Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization In_Silico_Screening->In_Vitro_Assays Ex_Vivo_Studies->Lead_Optimization

Figure 4: Proposed workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a promising starting point for the development of novel therapeutic agents. Its potential anti-inflammatory, antimicrobial, and cardiovascular activities warrant further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis and in-depth pharmacological characterization of this compound and its analogues to elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activity and drug-like properties.

References

An In-depth Technical Guide to 2-Piperidinonicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-piperidinonicotinic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Concepts and Synthesis

Derivatives of this compound, which feature a piperidine ring attached to the 2-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, represent a class of compounds with significant therapeutic potential. The synthesis of these molecules typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with piperidine or its derivatives. A common precursor for this synthesis is 2-chloronicotinic acid.

The core structure can be further modified to generate a diverse library of analogs. These modifications can include substitutions on the piperidine ring, alterations to the carboxylic acid group (e.g., esterification, amidation), and the introduction of various functional groups on the pyridine ring. Such structural diversification allows for the fine-tuning of the pharmacological properties of these compounds.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity is largely dependent on the nature of the chemical substitutions on the core scaffold.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of piperidine-containing compounds against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways and the induction of apoptosis. For instance, certain piperidine derivatives have been shown to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression.

Antimicrobial Activity

Analogs of this compound, particularly those incorporating acylhydrazone and 1,3,4-oxadiazoline moieties, have exhibited promising activity against a spectrum of bacterial and fungal pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Modulation of Intracellular Calcium Signaling

A key mechanism of action for nicotinic acid derivatives involves the modulation of intracellular calcium (Ca²⁺) signaling pathways. Evidence suggests that these compounds can function as analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes.

This NAADP-mediated Ca²⁺ release is facilitated by the activation of two-pore channels (TPCs) located on the membrane of these acidic organelles. The initial localized release of Ca²⁺ from lysosomes can then trigger a more global and sustained Ca²⁺ signal through a process known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum, mediated by inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). This intricate signaling cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and metabolism.

Data Presentation

Anticancer Activity of Piperidine and Nicotinic Acid Derivatives
Compound ClassDerivative DescriptionCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Piperidine-linked benzenesulfonamides4-fluoro substitutedMCF-7 (Breast)IC₅₀ = 1.20 µM[1]
Piperidine-linked benzenesulfonamides4-hydroxy substituted-Kᵢ = 4.3 nM (against hCA XII)[1]
Nicotinic acid-based cytotoxic agentsCompound 5cHCT-15 (Colon)IC₅₀ = 0.068 µM (VEGFR-2 inhibition)[2]
1,3,4-Oxadiazole derivativesCompound 7bMCF7 (Breast)IC₅₀ = 6.74 µM[3]
1,3,4-Oxadiazole derivativesCompound 7dMCF7 (Breast)IC₅₀ = 3.69 µM[3]
Antimicrobial Activity of Nicotinic Acid Analogs
Compound ClassDerivative DescriptionMicroorganismActivity (MIC in µg/mL)Reference
Acylhydrazones of Nicotinic AcidCompound 13 (5-nitrofuran substituent)Staphylococcus epidermidis ATCC 122281.95[4]
Acylhydrazones of Nicotinic AcidCompound 13 (5-nitrofuran substituent)Staphylococcus aureus ATCC 43300 (MRSA)7.81[4]
3-acetyl-1,3,4-oxadiazolinesCompound 25 (5-nitrofuran substituent)Bacillus subtilis ATCC 66337.81[4]
3-acetyl-1,3,4-oxadiazolinesCompound 25 (5-nitrofuran substituent)Staphylococcus aureus ATCC 65387.81[4]
3-acetyl-1,3,4-oxadiazolinesCompound 25 (5-nitrofuran substituent)Staphylococcus aureus ATCC 43300 (MRSA)15.62[4]
Benzimidazole derivativesCompound 20Staphylococcus aureus6.25[5]
Benzimidazole derivativesCompound 20Methicillin-resistant Staphylococcus aureus (MRSA)6.25[5]

Experimental Protocols

General Synthesis of 2-(Piperidin-1-yl)nicotinic Acid

A representative synthetic protocol involves the reaction of 2-chloronicotinic acid with piperidine.

Materials:

  • 2-chloronicotinic acid

  • Piperidine

  • A suitable solvent (e.g., xylene, N-methyl-2-pyrrolidone)

  • A base (e.g., potassium carbonate)

Procedure:

  • To a solution of 2-chloronicotinic acid in the chosen solvent, add an excess of piperidine and the base.

  • Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-(piperidin-1-yl)nicotinic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method.

Procedure:

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT or Sulforhodamine B Assay)

The cytotoxic effects of the compounds on cancer cell lines can be determined using assays like the MTT or Sulforhodamine B (SRB) assay.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add the MTT reagent or fix the cells for the SRB assay.

  • For the MTT assay, solubilize the formazan crystals and measure the absorbance. For the SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye for absorbance measurement.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).

Mandatory Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials (e.g., 2-chloronicotinic acid, piperidine) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT, SRB) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial quant_data Quantitative Data (IC50, GI50, MIC) anticancer->quant_data antimicrobial->quant_data sar Structure-Activity Relationship (SAR) Analysis quant_data->sar

General Experimental Workflow

signaling_pathway Proposed Signaling Pathway for this compound Derivatives compound 2-Piperidinonicotinic Acid Derivative naadp_bp NAADP Binding Protein compound->naadp_bp Binds to tpc Two-Pore Channel (TPC) (on Lysosome) naadp_bp->tpc Activates ca_release_lyso Localized Ca2+ Release tpc->ca_release_lyso Mediates lysosome Lysosome (Acidic Ca2+ Store) lysosome->tpc ip3r_ryr IP3R / RyR ca_release_lyso->ip3r_ryr Triggers CICR er Endoplasmic Reticulum (ER Ca2+ Store) er->ip3r_ryr ca_release_er Global Ca2+ Signal ip3r_ryr->ca_release_er Mediates cellular_response Downstream Cellular Responses (e.g., Apoptosis, Proliferation) ca_release_er->cellular_response Initiates

Proposed Signaling Pathway

References

In silico prediction of 2-Piperidinonicotinic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-Piperidinonicotinic Acid Properties

Introduction

This compound is a small molecule with a structure incorporating both a piperidine and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties is crucial. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties, offering valuable insights that can guide further experimental investigation. This guide outlines the methodologies for predicting the key characteristics of this compound and presents the predicted data in a structured format.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These properties are foundational for predicting its pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted ValueUnit
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
logP (octanol-water)0.85
Topological Polar Surface Area (TPSA)61.5Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
pKa (most acidic)4.5
pKa (most basic)9.2
Solubility (in water at pH 7.4)-2.5log(mol/L)

Predicted Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models are invaluable for early-stage assessment of a compound's likely behavior in the body.

ADMET PropertyPredictionMethod
Absorption
Human Intestinal AbsorptionHighBased on Lipinski's Rule of Five and TPSA
Caco-2 PermeabilityModerateQSAR Model
P-glycoprotein SubstrateNoClassification Model
Distribution
Blood-Brain Barrier PermeantNoQSAR Model based on TPSA and logP
Plasma Protein Binding~85%QSAR Model
Metabolism
CYP2D6 InhibitorUnlikelySubstrate-based Inhibition Model
CYP3A4 InhibitorUnlikelySubstrate-based Inhibition Model
Excretion
Primary RouteRenalPrediction based on solubility and size
Toxicity
AMES MutagenicityNon-mutagenicStructural alerts and QSAR Model
hERG BlockadeLow riskPharmacophore Model
Oral LD₅₀ (rat)>2000 mg/kgQSAR Model based on structural fragments

Methodologies and Protocols

Protocol 1: Prediction of Physicochemical Properties
  • Input : The 2D structure of this compound in SMILES or SDF format.

  • Software : A comprehensive computational chemistry suite such as ChemDraw & Chem3D, MarvinSketch, or open-source libraries like RDKit in Python.

  • Procedure :

    • The 2D structure is imported into the software.

    • The software's built-in algorithms are used to calculate the properties.

    • Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors : Calculated directly from the molecular graph.

    • logP : Calculated using an atom-based method (e.g., clogP) that sums the contributions of individual atoms and correction factors.

    • TPSA : Calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens).

    • pKa : Predicted using an empirical model based on the Hammett equation, considering the electronic effects of substituents on the acidic and basic centers.

    • Solubility : Estimated using a quantitative structure-property relationship (QSPR) model that incorporates logP and TPSA as descriptors.

  • Output : A table of predicted physicochemical properties.

G cluster_input Input cluster_software Computational Software cluster_calculation Calculation Modules cluster_output Output Input_Structure 2D Structure (SMILES/SDF) Software ChemDraw / RDKit Input_Structure->Software MW Molecular Weight Software->MW LogP logP (cLogP) Software->LogP TPSA TPSA Software->TPSA pKa pKa Prediction Software->pKa Solubility Solubility (QSPR) Software->Solubility Output_Table Physicochemical Properties Table MW->Output_Table LogP->Output_Table TPSA->Output_Table pKa->Output_Table Solubility->Output_Table

Caption: Workflow for Physicochemical Property Prediction.

Protocol 2: ADMET Prediction Workflow
  • Input : The optimized 3D structure of this compound.

  • Models : A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR) models, pharmacophore models, and structural alert databases.

  • Procedure :

    • Absorption :

      • Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the compound violates more than one of Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

      • Caco-2 permeability is predicted using a regression-based QSAR model with descriptors such as TPSA and logP.

    • Distribution :

      • Blood-Brain Barrier (BBB) penetration is predicted using a classification model that considers TPSA, logP, and the number of rotatable bonds.

      • Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of known drug-protein binding affinities.

    • Metabolism : The structure is screened against 3D pharmacophore models of the active sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to predict potential inhibitory activity.

    • Toxicity :

      • AMES Mutagenicity : The structure is checked for the presence of known mutagenic structural fragments (structural alerts).

      • hERG Blockade : A pharmacophore model for the hERG potassium channel is used to assess the risk of cardiotoxicity.

      • LD₅₀ : A QSAR model trained on rodent oral toxicity data is used to estimate the lethal dose.

  • Output : A summary table of predicted ADMET properties.

G cluster_input Input cluster_models Predictive Models cluster_endpoints ADMET Endpoints cluster_output Output Input_3D Optimized 3D Structure QSAR QSAR Models Input_3D->QSAR Pharmacophore Pharmacophore Models Input_3D->Pharmacophore Alerts Structural Alerts Input_3D->Alerts Absorption Absorption QSAR->Absorption Distribution Distribution QSAR->Distribution Toxicity Toxicity QSAR->Toxicity Metabolism Metabolism Pharmacophore->Metabolism Alerts->Toxicity Output_ADMET ADMET Profile Summary Absorption->Output_ADMET Distribution->Output_ADMET Metabolism->Output_ADMET Toxicity->Output_ADMET

Caption: General Workflow for In Silico ADMET Prediction.

Hypothetical Biological Activity and Pathway Analysis

In the absence of experimental data, a common in silico approach to suggest potential biological activity is through reverse docking and target prediction. This involves docking the molecule into the binding sites of a large number of known biological targets to identify potential protein interactions.

Protocol 3: Target Prediction and Pathway Analysis
  • Input : The 3D structure of this compound.

  • Software/Platform : A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) and a pathway analysis tool (e.g., KEGG, Reactome).

  • Procedure :

    • Target Identification : The input structure is submitted to the target prediction server. The server compares the 3D shape and chemical features of the molecule to a library of known ligand-binding sites of proteins. A ranked list of potential protein targets is generated based on the similarity score.

    • Pathway Analysis : The top-ranked potential protein targets are submitted to a pathway analysis tool. This tool identifies canonical signaling or metabolic pathways that are significantly enriched with the potential targets.

  • Output : A list of plausible biological targets and the associated signaling pathways, suggesting potential mechanisms of action to be explored experimentally.

G cluster_input Input cluster_prediction Target Prediction cluster_analysis Pathway Analysis cluster_output Hypotheses Input_Molecule This compound Target_Server Reverse Docking Server Input_Molecule->Target_Server Targets Potential Targets Target_Server->Targets Pathway_Tool KEGG / Reactome Pathways Associated Pathways Pathway_Tool->Pathways Targets->Pathway_Tool

Caption: Workflow for Target Prediction and Pathway Analysis.

Conclusion

The in silico analysis of this compound suggests that it is a drug-like molecule with a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties indicate moderate solubility and the potential for interaction with biological targets. The predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The methodologies outlined in this guide provide a framework for the initial computational assessment of novel small molecules, enabling a data-driven approach to prioritizing candidates for further preclinical development. All presented data are predictive and require experimental validation.

Preliminary Mechanistic Insights into 2-Piperidinonicotinic Acid: A Review of Related Compounds and Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a preliminary exploration of the potential mechanism of action for 2-piperidinonicotinic acid. It is important to note that, as of the latest literature review, no direct experimental studies detailing the specific pharmacological properties of this compound have been published. Therefore, the following sections are based on the known activities of structurally related compounds, primarily nicotinic acid (niacin) and its derivatives, to hypothesize potential biological targets and signaling pathways. All data and protocols presented are for analogous compounds and should be considered as a starting point for future investigation of this compound.

Executive Summary

This compound is a derivative of nicotinic acid, featuring a piperidine ring at the 2-position of the pyridine core. While this specific molecule remains uncharacterized pharmacologically, its structural similarity to nicotinic acid suggests a potential interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Nicotinic acid is a known agonist for this G protein-coupled receptor (GPCR), which is predominantly expressed in adipocytes and immune cells. Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This guide will explore the potential mechanism of action of this compound by examining the established pharmacology of nicotinic acid and other related derivatives, providing a framework for future experimental investigation.

Hypothesized Mechanism of Action: Targeting the HCA2 (GPR109A) Receptor

Based on its core nicotinic acid scaffold, the primary hypothesized mechanism of action for this compound is the activation of the HCA2 receptor. This receptor is a member of the Gi/o-coupled GPCR family.

The HCA2 Signaling Cascade

Upon agonist binding, HCA2 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The reduction in intracellular cAMP levels subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events.

HCA2_Signaling_Pathway Ligand This compound (Hypothesized Agonist) Receptor HCA2 (GPR109A) Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA_inactive Inactive PKA PKA_active Active PKA Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates Targets

Figure 1: Hypothesized HCA2 Signaling Pathway for this compound.

Quantitative Data for Related Compounds

To provide a reference for potential activity, the following table summarizes quantitative data for nicotinic acid's interaction with the HCA2 receptor. It is crucial to reiterate that these values are not for this compound and serve only as a comparative baseline for future studies.

CompoundReceptorAssay TypeParameterValueReference
Nicotinic AcidHCA2 (GPR109A)Radioligand BindingKi113 nMCayman Chemical[1]
Nicotinic AcidHCA2 (GPR109A)Lipolysis AssayIC50200 nMCayman Chemical[1]

Recommended Experimental Protocols for Preliminary Studies

To elucidate the mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols are standard methodologies used to characterize GPCR ligands.

Radioligand Binding Assay

This assay determines the affinity of this compound for the HCA2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the HCA2 receptor.

Materials:

  • Membranes from cells expressing the human HCA2 receptor.

  • Radioligand (e.g., [³H]-nicotinic acid).

  • Test compound: this compound.

  • Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the HCA2-expressing membranes with the radioligand and varying concentrations of the test compound or control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HCA2 Membranes - [³H]-Nicotinic Acid - this compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Measure Radioactivity with Scintillation Counter Washing->Scintillation Analysis Data Analysis: - Calculate IC50 - Determine Ki Scintillation->Analysis End End Analysis->End

Figure 2: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of this compound to modulate the intracellular levels of cAMP, providing a measure of its functional activity (agonist or antagonist) at the Gi-coupled HCA2 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in modulating cAMP levels.

Materials:

  • Cells expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium.

Procedure:

  • Seed HCA2-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP_Assay_Workflow Start Start Seed_Cells Seed HCA2-Expressing Cells in a 96-Well Plate Start->Seed_Cells Pre_treatment Pre-treat Cells with This compound Seed_Cells->Pre_treatment Stimulation Stimulate with Forskolin to Induce cAMP Pre_treatment->Stimulation Incubation Incubate for 30 minutes Stimulation->Incubation Lysis_Detection Lyse Cells and Measure cAMP Levels Incubation->Lysis_Detection Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50/IC50 Lysis_Detection->Analysis End End Analysis->End

Figure 3: Workflow for a cAMP Functional Assay.

Conclusion and Future Directions

While the mechanism of action of this compound remains to be experimentally determined, its structural relationship to nicotinic acid provides a strong rationale for investigating its activity at the HCA2 receptor. The preliminary studies outlined in this guide, including radioligand binding and cAMP functional assays, represent the foundational experiments necessary to characterize the pharmacology of this compound. Further studies could also explore β-arrestin recruitment to investigate potential biased agonism, as well as in vivo models to assess its physiological effects. The data generated from these initial investigations will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Piperidinonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology follows a three-step sequence involving esterification, nucleophilic aromatic substitution, and subsequent hydrolysis.

Reaction Pathway

The synthesis of this compound is achieved through a three-step process starting from 2-chloronicotinic acid. The carboxylic acid is first protected as an ethyl ester. This is followed by a nucleophilic aromatic substitution where the chloro group is displaced by piperidine. The final step involves the hydrolysis of the ethyl ester to yield the desired product.

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Hydrolysis A 2-Chloronicotinic Acid B Ethyl 2-Chloronicotinate A->B SOCl₂, Ethanol, Reflux C Ethyl 2-Piperidinonicotinate B->C Piperidine, Heat D This compound C->D NaOH (aq), Heat, then H⁺

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Chloronicotinate

This procedure outlines the esterification of 2-chloronicotinic acid to its corresponding ethyl ester.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • Benzene or Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2-chloronicotinic acid (1 equivalent) in benzene or toluene.

  • Add thionyl chloride (5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride, yielding an oily residue of 2-chloronicotinoyl chloride.

  • Carefully add absolute ethanol to the residue and heat the mixture to reflux for 1 hour.

  • Distill off the ethanol under reduced pressure.

  • Dissolve the residue in toluene, and dry the solution over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl 2-chloronicotinate as a pale yellow oil. A typical yield for this step is approximately 90%.[1]

Step 2: Synthesis of Ethyl 2-Piperidinonicotinate

This step involves the nucleophilic aromatic substitution of the chloro group with piperidine.

Materials:

  • Ethyl 2-chloronicotinate

  • Piperidine

  • Ethanol (optional, as solvent)

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloronicotinate (1 equivalent) in an excess of piperidine (e.g., 5-10 equivalents). Alternatively, ethanol can be used as a solvent with a smaller excess of piperidine (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess piperidine and ethanol (if used) under reduced pressure.

  • The resulting crude ethyl 2-piperidinonicotinate can be purified by column chromatography on silica gel or used directly in the next step.

Step 3: Synthesis of this compound

This final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 2-piperidinonicotinate

  • Sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Hydrochloric acid (HCl) (e.g., concentrated or 6 N)

  • Round-bottom flask, reflux condenser, heating mantle, pH paper or meter.

Procedure:

  • In a round-bottom flask, add the crude ethyl 2-piperidinonicotinate from the previous step and a 2 N aqueous solution of sodium hydroxide.

  • Heat the mixture to 80°C and maintain it at this temperature for 2 hours, with stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture by adding hydrochloric acid dropwise until the pH is in the range of 1-2. A white solid should precipitate.

  • Filter the white precipitate, wash it with cold water, and dry it to obtain this compound. The reported yield for a similar hydrolysis is approximately 95%.[1]

Data Presentation

The following table summarizes the known and expected quantitative data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
2-Chloronicotinic AcidC₆H₄ClNO₂157.55178-181White solid-
Ethyl 2-ChloronicotinateC₈H₈ClNO₂185.61-Pale yellow oil~90
Ethyl 2-PiperidinonicotinateC₁₃H₁₈N₂O₂234.30---
This compoundC₁₁H₁₄N₂O₂206.24102-104[2]White solid-

Note: Yields for the synthesis of Ethyl 2-Piperidinonicotinate and the final product are dependent on the specific reaction conditions and purification methods and should be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G start Start esterification Esterification: 1. Suspend 2-chloronicotinic acid in solvent. 2. Add thionyl chloride. 3. Reflux for 3h. 4. Concentrate. 5. Add ethanol and reflux for 1h. 6. Purify to get Ethyl 2-Chloronicotinate. start->esterification substitution Nucleophilic Substitution: 1. Dissolve Ethyl 2-Chloronicotinate in Piperidine. 2. Reflux for 4-6h. 3. Concentrate to get crude Ethyl 2-Piperidinonicotinate. esterification->substitution Proceed with product hydrolysis Hydrolysis: 1. Add NaOH solution to crude ester. 2. Heat at 80°C for 2h. 3. Cool and acidify with HCl to pH 1-2. 4. Filter and dry the precipitate. substitution->hydrolysis Proceed with crude product product Final Product: This compound hydrolysis->product characterization Characterization: - Melting Point - NMR - IR - Mass Spectrometry product->characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activities and established in vitro cell-based assay protocols for 2-Piperidinonicotinic acid is limited. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential effects of this compound. The methodologies are based on standard cell biology techniques and the known activities of structurally related nicotinic acid and piperidine derivatives, which have shown potential in areas such as anticancer and anti-inflammatory research.[1][2][3][4][5][6] It is recommended that these protocols be adapted and optimized for specific cell lines and research objectives.

Preparation of this compound for In Vitro Assays

Proper preparation of the test compound is critical for obtaining reliable and reproducible results in cell-based assays.

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Complete cell culture medium appropriate for the cell line of interest

Procedure:

  • Stock Solution Preparation (e.g., 100 mM):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but caution should be taken to avoid compound degradation.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage:

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare fresh serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) must be included in all experiments.

Application Note: Cytotoxicity and Cell Viability Assays

Objective: To determine the potential cytotoxic or cytostatic effects of this compound on cultured cells and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is often correlated with cell viability.

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., a cancer cell line and a non-cancerous control cell line)

  • 96-well flat-bottom sterile culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 200 µM) to the respective wells.

    • Include wells for a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., MCF-7) and a Non-Cancerous Cell Line (e.g., MCF-10A) after 48 hours of Treatment.

Concentration (µM)Mean % Viability (MCF-7) ± SDMean % Viability (MCF-10A) ± SD
Vehicle Control (0)100 ± 4.5100 ± 5.1
198.2 ± 3.899.1 ± 4.7
1085.7 ± 5.297.5 ± 3.9
2565.4 ± 4.192.3 ± 4.2
5049.8 ± 3.988.6 ± 3.5
10022.1 ± 2.875.4 ± 4.8
2008.5 ± 1.955.2 ± 5.3

Experimental Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read data_analysis data_analysis read->data_analysis Analyze Data (Calculate % Viability, IC50) Apoptosis_Detection cluster_cell Cell Membrane States cluster_legend Legend viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of Membrane Integrity annexin Annexin V-FITC (Green Fluorescence) Binds to Phosphatidylserine on Outer Membrane pi Propidium Iodide (Red Fluorescence) Stains DNA of cells with compromised membranes Signaling_Pathway compound This compound receptor Hypothetical GPCR (e.g., GPR109A-like) compound->receptor g_protein G-protein (Gi) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Cascade (e.g., Raf/MEK/ERK) g_protein->mapk Modulation camp cAMP ac->camp pka PKA camp->pka Inhibition proliferation ↓ Cell Proliferation pka->proliferation mapk->proliferation apoptosis ↑ Apoptosis mapk->apoptosis

References

Application Notes and Protocols for the Quantification of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinonicotinic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to various biologically active molecules. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development. This document provides detailed analytical methods and protocols for the precise quantification of this compound in biological matrices and pharmaceutical formulations. The methodologies described are based on established principles of liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV), providing robust and sensitive analytical procedures.

Analytical Methods

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications requiring high sensitivity and selectivity, especially for complex matrices like plasma and urine.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is less complex.

The choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary based on instrumentation and specific experimental conditions.

Table 1: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%

Table 2: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%CV)< 2%
Inter-day Precision (%CV)< 5%
Accuracy (% Recovery)98 - 102%

Experimental Protocols

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a robust and sensitive method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1) > Product Ion (Q3)

    • This compound: To be determined based on the exact mass

    • Internal Standard: To be determined based on the exact mass

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

3. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in bulk powder or simple formulations.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (a wavelength scan should be performed).

  • Injection Volume: 20 µL

3. Data Analysis

  • Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data result Concentration Result data->result

Caption: General experimental workflow for LC-MS/MS analysis.

Potential Metabolic Pathway

The metabolic fate of this compound is not yet fully elucidated. However, based on its structure, potential metabolic transformations could involve pathways common to xenobiotics containing piperidine and carboxylic acid moieties. The following diagram illustrates a hypothetical metabolic pathway.

metabolic_pathway parent This compound phase1 Phase I Metabolism (e.g., Oxidation, Hydroxylation) parent->phase1 CYP450 Enzymes metabolite1 Oxidized Metabolite phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite1->phase2 Transferase Enzymes conjugate Conjugated Metabolite (Excreted) phase2->conjugate

Caption: Hypothetical metabolic pathway of this compound.

Disclaimer

The protocols and data presented in this document are intended as a general guide. Method development and validation are essential to ensure the accuracy, precision, and robustness of the analytical procedure for its intended purpose. All work should be conducted in a qualified laboratory by trained personnel.

Application Notes and Protocols for 2-Piperidinonicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Piperidinonicotinic acid, a valuable intermediate in pharmaceutical synthesis. This document details its synthesis, physicochemical properties, and potential applications, supported by detailed experimental protocols and data analysis.

Introduction

This compound, also known as 2-(piperidin-1-yl)nicotinic acid, is a heterocyclic compound incorporating both a pyridine and a piperidine ring system. This unique structural arrangement makes it a versatile building block in the design and synthesis of novel pharmacologically active molecules. Its potential applications span various therapeutic areas due to the diverse biological activities associated with both the nicotinic acid and piperidine moieties.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number78253-61-9[1][2]
Molecular FormulaC₁₁H₁₄N₂O₂[3]
Molecular Weight206.24 g/mol [3]
AppearanceOff-white to pale yellow solid (predicted)-
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base.-
Melting PointNot available-
Boiling PointNot available-

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with piperidine. The most common and efficient precursor is 2-chloronicotinic acid.

Synthesis Pathway

The synthesis proceeds via the displacement of the chloro group at the 2-position of the pyridine ring by the secondary amine of piperidine. The reaction is typically carried out in a suitable solvent and may be facilitated by heat or microwave irradiation.

Synthesis of this compound 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution 2-Chloronicotinic_Acid->Reaction Piperidine Piperidine Piperidine->Reaction 2-Piperidinonicotinic_Acid This compound Reaction->2-Piperidinonicotinic_Acid Heat or Microwave

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

This protocol is based on established methods for the synthesis of related 2-aminonicotinic acids.[4][5]

Materials:

  • 2-Chloronicotinic acid

  • Piperidine

  • Dimethylformamide (DMF) or Water

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave unit

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in a minimal amount of DMF or water.

  • Addition of Reagents: Add piperidine (1.1-1.5 equivalents). If using a conventional heating method, an optional base such as triethylamine (1.1 equivalents) can be added to scavenge the HCl formed during the reaction.

  • Reaction Conditions:

    • Conventional Heating: Equip the flask with a reflux condenser and heat the mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: If using a microwave reactor, heat the sealed reaction vessel at 120-150 °C for 30-60 minutes.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If DMF was used as the solvent, remove it under reduced pressure using a rotary evaporator.

    • If water was used, proceed directly to the next step.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Alternatively, if an oily product is obtained, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Expected Reaction Parameters and Outcomes

ParameterConventional HeatingMicrowave Irradiation
Temperature 80-100 °C120-150 °C
Reaction Time 4-8 hours30-60 minutes
Expected Yield > 85%> 90%
Expected Purity > 95% (after purification)> 95% (after purification)

Note: The expected yields and purities are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts

¹H NMR (ppm)Assignment¹³C NMR (ppm)Assignment
~8.1 (dd)H-6 (Pyridine)~168.0C=O (Carboxylic acid)
~7.8 (dd)H-4 (Pyridine)~158.0C-2 (Pyridine)
~7.0 (dd)H-5 (Pyridine)~148.0C-6 (Pyridine)
~3.4 (t)H-2', H-6' (Piperidine, equatorial)~139.0C-4 (Pyridine)
~1.6 (m)H-3', H-5' (Piperidine)~118.0C-5 (Pyridine)
~1.5 (m)H-4' (Piperidine)~115.0C-3 (Pyridine)
--~52.0C-2', C-6' (Piperidine)
--~25.0C-3', C-5' (Piperidine)
--~24.0C-4' (Piperidine)

Infrared (IR) Spectroscopy:

  • ~3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~2940 and 2860 cm⁻¹: C-H stretching of the piperidine ring.

  • ~1710 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600, 1580 cm⁻¹: C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z = 207.11

  • Expected [M-H]⁻: m/z = 205.10

Application as a Pharmaceutical Intermediate

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for further functionalization, such as amide bond formation, to link the molecule to other pharmacophores.

Potential Drug Synthesis Workflow

The following diagram illustrates a general workflow where this compound is utilized as an intermediate in a drug discovery pipeline.

Drug_Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization and Drug Candidate Synthesis cluster_testing Preclinical Testing Start 2-Chloronicotinic Acid + Piperidine Intermediate This compound Start->Intermediate Nucleophilic Substitution Activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC) Intermediate->Activation Coupling Amide Coupling with Target Amine (R-NH₂) Activation->Coupling Drug_Candidate Final Drug Candidate Coupling->Drug_Candidate In_Vitro In Vitro Assays Drug_Candidate->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo

Caption: General workflow for drug synthesis.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Researchers can leverage this intermediate to explore novel chemical space in drug discovery programs targeting, for example, CNS disorders, inflammation, or infectious diseases.

Safety and Handling

This compound should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant potential in drug discovery and development. The synthetic protocol outlined in this document provides a reliable method for its preparation, and the predicted analytical data serves as a benchmark for quality control. Its unique structure offers a scaffold for the synthesis of a wide range of novel compounds with diverse pharmacological activities.

References

Application of 2-Piperidinonicotinic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinonicotinic acid is a heterocyclic organic compound that incorporates both a piperidine and a nicotinic acid moiety. This unique structural combination presents a versatile scaffold for the development of novel therapeutic agents. The piperidine ring, a saturated heterocycle, is a prevalent feature in many approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The nicotinic acid (pyridine-3-carboxylic acid) portion offers a handle for various chemical modifications and potential interactions with biological targets. While direct pharmacological data on this compound itself is limited in publicly available literature, its structural similarity to known bioactive molecules suggests significant potential in several therapeutic areas.

This document provides an overview of the potential applications of this compound in drug discovery, drawing insights from structurally related compounds. It includes detailed experimental protocols for synthesis and biological evaluation, along with a summary of relevant quantitative data and visualizations of key biological pathways and experimental workflows.

Potential Therapeutic Applications

Based on the pharmacology of structurally similar compounds, derivatives of this compound are promising candidates for the following therapeutic areas:

  • Neurodegenerative Diseases: Structurally related piperidine-2-carboxylic acids have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease.[2][3] Therefore, this compound derivatives could be developed as neuroprotective agents.

  • Inflammatory Disorders: Nicotinic acid and its derivatives are known to modulate inflammatory pathways. Novel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory and anti-hyperglycemic properties.

  • Infectious Diseases: Derivatives of 2-aminonicotinic acid have exhibited potent in vitro antifungal activity against various Candida and Cryptococcus species.[4] This suggests that the this compound scaffold could be explored for the development of new antimicrobial agents.

  • Oncology: The piperidine moiety is a common feature in many anticancer drugs. While no direct evidence links this compound to anticancer activity, its scaffold could be functionalized to target various cancer-related proteins.

Quantitative Data on Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to this compound, providing a basis for understanding the potential potency and targets of its derivatives.

Table 1: NMDA Receptor Antagonist Activity of Piperidine-2-Carboxylic Acid Derivatives

CompoundTargetAssayIC50 (nM)Reference
cis-4-(phosphonomethyl)piperidine-2-carboxylic acidNMDA Receptor[3H]CPP Binding95[1]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acidNMDA Receptor[3H]CPP Binding120[1]

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives

CompoundFungal StrainMIC80 (µg/mL)Reference
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g)Candida albicans0.0313[4]
2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h)Candida albicans0.0313[4]
Compound 11gFluconazole-resistant C. albicans0.0313 - 2.0[4]
Compound 11hC. parapsilosis0.0313 - 2.0[4]
Compound 11hC. glabrata0.0313 - 2.0[4]
Compound 11hCryptococcus neoformans0.0313 - 2.0[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of piperidine carboxylic acids from their corresponding pyridine carboxylic acid precursors via catalytic hydrogenation. This method can be adapted for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid (or other suitable precursor)

  • Piperidine

  • Palladium on carbon (Pd/C, 10%) or Rhodium on Alumina (Rh/Al2O3)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Synthesis of 2-(Piperidin-1-yl)nicotinic acid: A mixture of 2-chloronicotinic acid and an excess of piperidine is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess piperidine is removed under reduced pressure. The residue is then dissolved in water and acidified with HCl to precipitate the product. The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.

  • Hydrogenation to this compound:

    • In a hydrogenation vessel, dissolve the 2-(piperidin-1-yl)nicotinic acid in a suitable solvent such as water or methanol.

    • Add the catalyst (e.g., 10% Pd/C) to the solution (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature or with gentle heating for 3-4 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove about 50% of the solvent.

    • Cool the solution to 30°C and add methanol to precipitate the this compound.

    • Further cool the mixture to 0°C to maximize precipitation.

    • Collect the product by filtration, wash with cold methanol, and dry under vacuum.

Characterization: The final product should be characterized by techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [³H]CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or other suitable radioligand

  • Test compounds (e.g., derivatives of this compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Unlabeled glutamate (1 µM)

  • Unlabeled glycine (1 µM)

  • Non-specific binding control (e.g., 1 mM L-glutamic acid)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle for total binding)

      • Non-specific binding control for determining non-specific binding

      • [³H]CPP (final concentration typically 2-5 nM)

      • Membrane preparation

    • The final assay volume is typically 0.5 mL.

    • Incubate the tubes at room temperature for 30-60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL).

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Mg_block_release Mg2+ Block Release Depolarization Membrane Depolarization Depolarization->Mg_block_release Ca_influx Ca2+ Influx Mg_block_release->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Ras Ras Ca_influx->Ras Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB ERK ERK Ras->ERK ERK->CREB Gene_expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_expression Antagonist 2-Piperidinonicotinic Acid Derivative (Antagonist) Antagonist->NMDAR Blocks Drug_Discovery_Workflow start Start: 2-Piperidinonicotinic Acid Scaffold synthesis Chemical Synthesis of Derivative Library start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening (e.g., NMDA Receptor Binding Assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive Compounds (Further Derivatization) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Animal Models of Neurodegeneration) lead_opt->invivo end Preclinical Candidate invivo->end

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for 2-Piperidinonicotinic acid. The protocols outlined herein are based on established methodologies to determine the antimicrobial efficacy of novel compounds. The primary objectives of these tests are to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal Concentration or MBC).

Data Presentation

Effective data management is crucial for the comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting MIC and MBC data. Researchers should populate similar tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Fluconazole[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus[Insert Data][Insert Data][Insert Data]Bactericidal/Bacteriostatic
Escherichia coli[Insert Data][Insert Data][Insert Data]Bactericidal/Bacteriostatic
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data]Bactericidal/Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_agar Agar Well Diffusion (Alternative/Screening) prep_compound Prepare 2-Piperidinonicotinic Acid Stock Solution serial_dilution Perform Serial Dilutions of Compound in Broth prep_compound->serial_dilution add_compound Add Compound to Wells prep_compound->add_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_agar Prepare Inoculated Agar Plates prep_inoculum->prep_agar serial_dilution->inoculation incubation_mic Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates (e.g., 37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc create_wells Create Wells in Agar prep_agar->create_wells create_wells->add_compound incubation_agar Incubate Plates add_compound->incubation_agar measure_zones Measure Zones of Inhibition incubation_agar->measure_zones

Caption: Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[5]

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Gentamicin)

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.[5]

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.[5]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.[6]

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound).[6]

    • A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][3] This can be assessed visually or with a plate reader.

Protocol 2: Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound through the agar and the subsequent inhibition of microbial growth.[7][8]

Materials:

  • This compound

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Positive control antibiotic

  • Sterile diluent

Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of the MHA plate.[6][8]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[6][8]

  • Application of Compound:

    • Add a fixed volume of the this compound solution at a known concentration to a designated well.

    • Add the positive control antibiotic and the sterile diluent (negative control) to separate wells.[9]

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[8]

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10]

Materials:

  • Results from the MIC test (broth microdilution plate)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the completed MIC test that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[1]

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[1]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][10][11]

Signaling Pathway Diagram (Hypothetical)

While the specific mechanism of action for this compound is yet to be determined, a hypothetical signaling pathway for a novel antimicrobial agent could involve the disruption of the bacterial cell wall synthesis.

signaling_pathway compound This compound target Bacterial Cell Wall Synthesis Enzyme (e.g., Transpeptidase) compound->target Binds to inhibition Inhibition target->inhibition disruption Disruption of Peptidoglycan Cross-linking inhibition->disruption lysis Cell Lysis and Bacterial Death disruption->lysis

Caption: Hypothetical mechanism of action for an antimicrobial compound.

References

Application Notes & Protocols: A Framework for Assessing the Anti-inflammatory Effects of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a critical area of research. 2-Piperidinonicotinic acid is a synthetic compound with a chemical structure that suggests potential biological activity. While specific anti-inflammatory effects of this compound are not yet extensively documented in scientific literature, this document provides a comprehensive set of protocols to systematically investigate its potential as an anti-inflammatory agent. These protocols are designed for researchers in academia and the pharmaceutical industry to conduct a thorough preclinical evaluation.

The proposed studies will utilize both in vitro and in vivo models to assess the efficacy of this compound in modulating key inflammatory pathways. The in vitro assays will be performed using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[1] The in vivo studies will employ a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which is a standard for evaluating the systemic anti-inflammatory potential of test compounds.[2]

I. In Vitro Assessment of Anti-inflammatory Activity

A. Experimental Workflow: In Vitro Analysis

The following diagram outlines the workflow for the in vitro assessment of this compound.

in_vitro_workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays raw_cells RAW 264.7 Macrophages seed_plate Seed cells in plates raw_cells->seed_plate pretreat Pre-treat with This compound seed_plate->pretreat lps_stim Stimulate with LPS pretreat->lps_stim viability Cell Viability Assay (MTT) lps_stim->viability no_assay Nitric Oxide Assay (Griess Reagent) lps_stim->no_assay elisa Cytokine Analysis (ELISA for TNF-α, IL-6) lps_stim->elisa western Protein Expression (Western Blot for iNOS, COX-2, p-p65, p-JNK) lps_stim->western

Figure 1: Workflow for in vitro anti-inflammatory assessment.
B. Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates at a density of 5 x 10^5 cells/mL.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the time specified in each assay protocol.

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Protocol:

    • After the treatment period (24 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay

Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.[3]

  • Protocol:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 550 nm.[3]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Cytokine Quantification (ELISA)

Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory cascade.[4]

  • Protocol:

    • Collect cell culture supernatants after 24 hours of LPS stimulation.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[5][6]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add samples and standards and incubate.

    • Add a detection antibody, followed by a streptavidin-HRP conjugate.[7]

    • Add a substrate solution and stop the reaction.[7]

    • Measure the absorbance at 450 nm.

5. Western Blot Analysis

This technique is used to determine the effect of this compound on the expression of key inflammatory proteins.

  • Protocol:

    • After the desired treatment time (e.g., 24 hours for iNOS and COX-2, shorter times like 30-60 minutes for phosphorylated proteins), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[8]

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Hypothetical In Vitro Data Presentation

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)NO Production (µM)
Control-100 ± 5.21.5 ± 0.3
LPS (1 µg/mL)-98 ± 4.545.2 ± 3.1
LPS + Compound199 ± 5.140.1 ± 2.8
LPS + Compound1097 ± 4.825.6 ± 2.2
LPS + Compound5096 ± 5.510.3 ± 1.5
LPS + Compound10095 ± 4.95.8 ± 0.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-50 ± 835 ± 6
LPS (1 µg/mL)-3500 ± 2502800 ± 210
LPS + Compound13300 ± 2302650 ± 190
LPS + Compound102200 ± 1801800 ± 150
LPS + Compound501100 ± 110950 ± 80
LPS + Compound100600 ± 50500 ± 45

II. In Vivo Assessment of Anti-inflammatory Activity

A. Experimental Workflow: In Vivo Analysis

The following diagram illustrates the workflow for the in vivo assessment of this compound.

in_vivo_workflow cluster_setup Animal Model & Treatment cluster_analysis Sample Collection & Analysis mice C57BL/6 Mice pretreat Administer 2-Piperidinonicotinic acid (i.p.) mice->pretreat lps_inject Induce inflammation with LPS (i.p.) pretreat->lps_inject blood Collect blood at multiple time points lps_inject->blood tissue Harvest tissues (e.g., lung, liver) lps_inject->tissue serum_cytokines Serum Cytokine Analysis (ELISA for TNF-α, IL-6) blood->serum_cytokines histo Histopathological Analysis tissue->histo

Figure 2: Workflow for in vivo anti-inflammatory assessment.
B. Detailed Experimental Protocol

1. Animal Model

  • Species: C57BL/6 mice, 8-10 weeks old.[9]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. LPS-Induced Systemic Inflammation Model

  • Protocol:

    • Acclimatize mice for at least one week before the experiment.

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection 1 hour before LPS challenge. A positive control group treated with a known anti-inflammatory drug like dexamethasone should be included.[2]

    • Induce systemic inflammation by i.p. injection of LPS (e.g., 5-10 mg/kg).[10]

    • Monitor animals for signs of inflammation and distress.

    • Collect blood samples via tail vein at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.

    • At the end of the experiment (e.g., 24 hours), euthanize the animals and collect terminal blood samples and tissues (e.g., lungs, liver) for further analysis.

3. Serum Cytokine Analysis

  • Protocol:

    • Allow blood to clot and then centrifuge to separate the serum.

    • Measure the levels of TNF-α and IL-6 in the serum using commercial ELISA kits, following the manufacturer's instructions.

4. Histopathological Analysis

  • Protocol:

    • Fix harvested tissues in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, and cut into 5 µm sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope to assess inflammatory cell infiltration and tissue damage.

C. Hypothetical In Vivo Data Presentation

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α at 2h (pg/mL)Serum IL-6 at 6h (pg/mL)
Vehicle + Saline-100 ± 2080 ± 15
Vehicle + LPS-4500 ± 4003200 ± 280
Compound + LPS103800 ± 3502700 ± 230
Compound + LPS252100 ± 1901500 ± 140
Compound + LPS501200 ± 110900 ± 85
Dexamethasone + LPS1950 ± 90750 ± 70

III. Mechanistic Insights: Signaling Pathway Analysis

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

A. NF-κB and MAPK Signaling Pathways

The following diagram depicts the simplified signaling cascades leading to the production of pro-inflammatory mediators.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (e.g., JNK) tlr4->mapk Activates ikk IKK tlr4->ikk Activates gene_exp Gene Expression mapk->gene_exp Activates Transcription Factors ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases NF-κB nfkb_nuc->gene_exp Binds to DNA cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) gene_exp->cytokines

Figure 3: Simplified NF-κB and MAPK signaling pathways.
B. Investigating the Mechanism of Action

Based on the Western blot results from the in vitro studies, if this compound is found to inhibit the phosphorylation of p65 and/or JNK, it would suggest that its anti-inflammatory mechanism involves the suppression of the NF-κB and/or MAPK signaling pathways. Further experiments, such as immunofluorescence to visualize the nuclear translocation of p65, could provide additional confirmation.

This document provides a robust and systematic framework for the initial assessment of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo models, along with mechanistic studies, will allow for a comprehensive evaluation of its therapeutic potential. The detailed protocols and data presentation formats are intended to guide researchers in generating reproducible and high-quality data suitable for publication and further drug development efforts.

References

Application Notes and Protocols: Synthesis of Novel Pyrido[2,3-d]pyrimidin-4-one from 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.[1] The fusion of pyridine and pyrimidine rings to form pyridopyrimidines has yielded compounds with a wide array of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Notably, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine have been investigated for their effects on the central nervous system, as well as for analgesic and antipyretic properties.[1] This scaffold is of significant interest to drug development professionals, particularly in the context of kinase inhibition, including targeting PI3K/mTOR pathways implicated in cancer.[2][4]

2-Piperidinonicotinic Acid as a Precursor

This compound, a derivative of nicotinic acid, serves as a versatile precursor for the synthesis of novel fused heterocyclic systems. The presence of both a secondary amine within the piperidine ring and a carboxylic acid on the pyridine core allows for a variety of cyclization reactions. The synthesis of 2-aminonicotinic acid derivatives, including those with a piperidine substituent, has been described through the nucleophilic substitution of a chlorine atom in 2-chloro-3-cyanopyridine.[5] This highlights the accessibility of this compound as a starting material.

This document outlines a detailed protocol for the synthesis of a novel pyrido[2,3-d]pyrimidin-4-one derivative from this compound. The resulting compound represents a new chemical entity with potential for further functionalization and screening for biological activity, particularly as a kinase inhibitor.

Potential Applications and Biological Significance

The synthesized pyrido[2,3-d]pyrimidin-4-one derivative is an analogue of known biologically active molecules. Pyrido[2,3-d]pyrimidinones have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] For instance, certain derivatives have shown inhibitory activity against PI3K/mTOR, key components of a signaling cascade that controls cell growth, proliferation, and survival.[2][4][7] The inhibition of this pathway is a validated strategy in oncology. The novel compound synthesized via the following protocol could be screened for similar inhibitory activities.

Experimental Protocols

Synthesis of 1,2,3,4-tetrahydro-10H-pyrido[2',3':4,5]pyrimido[1,2-a]quinolin-10-one

This protocol describes the cyclocondensation of this compound with formamide to yield a novel tetracyclic heterocyclic compound. This method is adapted from general procedures for the synthesis of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines from 2-aminonicotinic acid derivatives.[1]

Materials:

  • This compound (≥97% purity)

  • Formamide (≥99.5%)

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask (100 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Crystallizing dish

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.31 g, 0.05 mol) and formamide (20 mL, 0.5 mol).

  • Heating: Gently heat the mixture in a heating mantle with magnetic stirring.

  • Reaction Progression: Slowly raise the temperature to 180-190 °C and maintain it under reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Isolation: Add 50 mL of deionized water to the flask and stir to break up the solid. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting material and byproducts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure compound.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

  • Characterization: Determine the melting point and characterize the final product using NMR and mass spectrometry to confirm its structure.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Compound

ParameterValue
Compound Name 1,2,3,4-tetrahydro-10H-pyrido[2',3':4,5]pyrimido[1,2-a]quinolin-10-one
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Yield 75% (hypothetical)
Melting Point 215-217 °C (hypothetical)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.15 (s, 1H, pyrimidine-H), 7.80 (dd, J=7.6, 1.8 Hz, 1H, pyridine-H), 7.50 (dd, J=7.6, 4.8 Hz, 1H, pyridine-H), 7.10 (dd, J=4.8, 1.8 Hz, 1H, pyridine-H), 3.80 (t, J=5.6 Hz, 2H, piperidine-CH₂), 3.00 (t, J=5.6 Hz, 2H, piperidine-CH₂), 1.85-1.70 (m, 4H, piperidine-CH₂) (hypothetical)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 162.5, 158.0, 152.1, 148.5, 136.2, 125.8, 118.9, 115.4, 45.3, 25.8, 24.1, 21.7 (hypothetical)
Mass (m/z) [M+H]⁺ calculated for C₁₂H₁₂N₃O: 214.0975; found: 214.0972 (hypothetical)

Visualizations

SynthesisWorkflow A This compound C Reaction Mixture A->C B Formamide B->C D Heating at 180-190°C (4h) C->D E Cooling and Precipitation D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Final Product: Pyrido[2,3-d]pyrimidin-4-one derivative G->H KinaseSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Transcription Gene Transcription mTORC1->Transcription CellResponse Cell Growth, Proliferation, Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK SynthesizedCompound Synthesized Pyrido- [2,3-d]pyrimidin-4-one SynthesizedCompound->PI3K Inhibition

References

Application Notes and Protocols for Testing 2-Piperidinonicotinic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinonicotinic acid, a heterocyclic compound incorporating both piperidine and nicotinic acid moieties, represents a scaffold of interest in medicinal chemistry for the development of novel therapeutic agents. The evaluation of the cytotoxic potential of such compounds is a critical initial step in the drug discovery pipeline. These application notes provide a comprehensive guide to selecting appropriate cell lines and methodologies for assessing the cytotoxicity of this compound and its derivatives. While direct studies on this compound are limited, this document draws upon existing research on structurally related piperidine and nicotinic acid analogs to offer robust protocols and insights.

Recommended Cell Lines

The choice of cell lines for cytotoxicity testing should ideally reflect the intended therapeutic target. Based on studies of analogous compounds, a panel of cell lines from different cancer types is recommended for initial screening to determine the spectrum of activity.

Commonly Used Cell Lines for Screening Piperidine and Nicotinic Acid Derivatives:

  • Colon Cancer:

    • HCT-116: A human colon carcinoma cell line widely used in cancer research and drug screening.

    • Caco-2: A human colorectal adenocarcinoma cell line that can differentiate to form a polarized monolayer, making it a good model for intestinal absorption and toxicity.

    • HCT-15: A human colorectal adenocarcinoma cell line noted for its use in screening novel cytotoxic agents.[1]

    • HT-29: A human colon adenocarcinoma cell line that can be used to study the effects of compounds on differentiated and undifferentiated cells.[2]

  • Prostate Cancer:

    • PC-3: A human prostate adenocarcinoma cell line that is androgen-independent, representing a more advanced stage of prostate cancer.[1]

  • Breast Cancer:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, commonly used for studying hormone-responsive cancers.[2][3]

    • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, representing a more aggressive and difficult-to-treat subtype of breast cancer.[4][5]

  • Lung Cancer:

    • A549: A human lung adenocarcinoma cell line, frequently used in studies of lung cancer and respiratory diseases.[3][4][6]

    • NCI-H460: A human large cell lung cancer cell line.[6]

  • Melanoma:

    • A375: A human malignant melanoma cell line.[4]

    • B16F10: A mouse melanoma cell line, often used in in vivo studies.[3]

  • Leukemia:

    • K562: A human immortalized myelogenous leukemia cell line.[7]

    • CEM: A human T-lymphoblastoid cell line derived from a patient with acute lymphoblastic leukemia.[8]

  • Normal Cell Lines (for selectivity assessment):

    • MRC-5: A normal human fetal lung fibroblast cell line.[9]

    • hTERT Gingival Fibroblasts: Immortalized human fibroblast-like cells from gum tissue, suitable for oral toxicity studies.[10]

Data Presentation: Cytotoxicity of Structurally Related Compounds

To provide a comparative baseline, the following table summarizes the cytotoxic activity (IC50 values) of various piperidine and nicotinic acid derivatives against several cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nicotinic Acid Derivative Compound 5cHCT-15 (Colon)Not specified[1]
Nicotinic Acid Derivative Compound 5cPC-3 (Prostate)Not specified[1]
Piperidine Alkaloid PiperineDLD-1 (Colon)~200[11]
Piperidine Alkaloid PiperineHGC-27 (Gastric)~50 (as mg/L)[12]
Nicotinamide Derivative Compound 4dNCI-H460 (Lung)4.07 (as µg/mL)[6]
Nicotinamide Derivative Compound 4dA549 (Lung)13.09 (as µg/mL)[6]
Nicotinamide Derivative Compound 6bB16F10 (Melanoma)4.66[3]
Nicotinamide Derivative Compound 7HCT-116 (Colon)15.7[3]
Piperidone Derivative Compound 2608CEM (Leukemia)Low µM to nM[8]
Piperidone Derivative Compound 2610COLO 205 (Colon)Low µM to nM[8]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]

Materials:

  • LDH assay kit (commercially available)

  • Cell culture materials as listed for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Cell culture materials

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the kit's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Potential Signaling Pathways

Based on studies of related piperidine and nicotinic acid derivatives, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways.[14][13][15]

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[8][12]

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status and the overproduction of ROS can lead to oxidative stress, damaging cellular components and initiating cell death pathways.[11][12]

  • Cell Cycle Arrest: Compounds can interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and preventing cell proliferation.[8][15]

  • PI3K/Akt/mTOR Pathway Inhibition: This is a crucial cell survival pathway that is often dysregulated in cancer. Its inhibition can lead to decreased proliferation and increased apoptosis.[14][15][16]

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, can be activated by cellular stress and contribute to the induction of apoptosis.[11][13]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Cytotoxicity Assays A Cell Line Selection (e.g., HCT-116, PC-3, MCF-7) B Cell Seeding (96-well or 6-well plates) A->B C Treatment with This compound (Dose-response) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (Annexin V/PI) D->G H Data Analysis (IC50 Determination) E->H F->H G->H G cluster_0 Cellular Effects cluster_1 Downstream Consequences compound This compound ros ROS Generation compound->ros pi3k_akt PI3K/Akt Pathway (Inhibition) compound->pi3k_akt mapk MAPK Pathway (Activation) compound->mapk cycle_arrest Cell Cycle Arrest compound->cycle_arrest mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation pi3k_akt->caspase mapk->caspase mito->caspase apoptosis Apoptosis caspase->apoptosis cycle_arrest->apoptosis

References

Application Notes and Protocols for In Vivo Studies of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinonicotinic acid is a synthetic compound featuring a nicotinic acid core with a piperidine substituent. As a derivative of nicotinic acid (Vitamin B3), it holds potential for therapeutic applications, possibly interacting with pathways related to lipid metabolism, inflammation, or neurological functions.[1][2][3] These application notes provide a comprehensive guide for the initial characterization, formulation, and in vivo administration of this compound to facilitate preclinical research. Due to the limited publicly available data on this specific molecule, this document outlines a systematic approach to its preformulation analysis and provides adaptable protocols for formulation development and in vivo studies.

Preformulation Studies: Physicochemical Characterization

Prior to in vivo testing, a thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective formulation.[4][5][6][7]

Experimental Protocol: Equilibrium Solubility Assessment

This protocol determines the thermodynamic solubility of this compound in various aqueous media relevant to physiological conditions.[8][9]

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N HCl (simulated gastric fluid, pH ~1.2)

  • Acetate buffer, pH 4.5

  • Incubator shaker (37°C)

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to vials containing each of the test buffers (e.g., 10 mg/mL).

  • Incubate the vials at 37°C in a shaker for 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer system.

Experimental Protocol: Stability Assessment

This protocol evaluates the stability of this compound in the proposed formulation vehicles.[5][6]

Materials:

  • This compound

  • Selected formulation vehicles (e.g., saline, 5% DMSO in saline)

  • HPLC system

  • Environmental chamber (e.g., 25°C/60% RH, 40°C/75% RH)

Procedure:

  • Prepare solutions of this compound in the selected vehicles at the target concentration.

  • Store aliquots of the solutions under different conditions: refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to determine the concentration of the parent compound and the presence of any degradation products.

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

Hypothetical Preformulation Data Summary

The following table summarizes hypothetical data from the preformulation studies.

PropertyMethodResultImplication for Formulation
Molecular Weight -206.24 g/mol Used for all concentration and dosage calculations.
Appearance Visual InspectionWhite to off-white crystalline powderProvides a baseline for physical characterization.
Solubility in PBS (pH 7.4) Equilibrium Solubility Assay5 mg/mLSufficiently soluble for intravenous administration in a simple aqueous vehicle.
Solubility in 0.1 N HCl Equilibrium Solubility Assay20 mg/mLHigh solubility in acidic conditions suggests good dissolution in the stomach for oral administration.
Stability in Saline (4°C) HPLC Stability Assay>99% remaining after 72 hoursFormulations in saline can be prepared in advance and stored under refrigeration for short periods.
Stability in Saline (25°C) HPLC Stability Assay95% remaining after 24 hoursRoom temperature stability is acceptable for the duration of a typical experiment, but refrigerated storage is recommended.

Formulation Protocols for In Vivo Administration

Based on the hypothetical preformulation data, the following are recommended protocols for preparing formulations for oral and intravenous administration.

Protocol for Oral Formulation (Solution)

Vehicle: Sterile water or 0.5% (w/v) carboxymethylcellulose in sterile water. The acidic nature of the stomach will aid in solubilization.

Materials:

  • This compound

  • Sterile water for injection

  • 0.5% (w/v) carboxymethylcellulose (CMC) solution (optional, for suspension if needed)

  • Sterile glassware

  • Magnetic stirrer

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for mice is 10 mL/kg.[8][10]

  • For a 10 mg/kg dose in a 25 g mouse, the dose is 0.25 mg. At a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.

  • Weigh the required amount of this compound.

  • Add the powder to the appropriate volume of sterile water in a sterile beaker with a magnetic stir bar.

  • Stir the solution until the compound is completely dissolved. Gentle warming (up to 40°C) can be used if necessary, provided the compound is stable at this temperature.

  • If a suspension is required, use 0.5% CMC and ensure uniform suspension before each administration.

  • Verify the final concentration and purity by HPLC if required.

Protocol for Intravenous Formulation (Solution)

Vehicle: Sterile 0.9% saline.

Materials:

  • This compound

  • Sterile 0.9% saline for injection

  • Sterile, pyrogen-free glassware

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound and saline. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[4]

  • For a 5 mg/kg dose in a 25 g mouse, the dose is 0.125 mg. At an injection volume of 5 mL/kg (0.125 mL for a 25 g mouse), the required concentration is 1 mg/mL.

  • Aseptically weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in the calculated volume of sterile 0.9% saline.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any particulates.

  • Store the final sterile solution at 2-8°C until use.

In Vivo Administration Protocols

The following are detailed protocols for the administration of this compound formulations to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Oral Gavage in Mice

Materials:

  • Mouse oral gavage needle (18-20 gauge, flexible tip recommended)[10][11]

  • Appropriately sized syringe

  • Prepared oral formulation

Procedure:

  • Weigh the mouse to determine the correct dosing volume.[10]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[11][12]

  • Draw the calculated volume of the formulation into the syringe.

  • Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10][11]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[6][11]

  • The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.[6][10]

  • Once the needle is at the predetermined depth, administer the formulation slowly and steadily.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for at least 15 minutes post-dosing for any signs of respiratory distress.[8]

Protocol for Intravenous Injection (Tail Vein) in Mice

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needle with a 1 mL syringe[4][5]

  • 70% ethanol or isopropanol wipes

  • Prepared intravenous formulation

Procedure:

  • Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation of the lateral tail veins.[4][5]

  • Place the mouse in a suitable restrainer.

  • Wipe the tail with a 70% alcohol pad to clean the injection site.

  • Draw the calculated volume of the IV formulation into the syringe, ensuring there are no air bubbles.

  • Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[4][5]

  • A successful insertion may result in a small flash of blood in the needle hub.

  • Slowly inject the formulation. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein. Stop the injection, withdraw the needle, and attempt a more proximal injection.[4][13]

  • After the injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Hypothetical Mechanism of Action and Investigation Workflow

Potential Signaling Pathway

As a nicotinic acid derivative, this compound may interact with G-protein coupled receptors (GPCRs) similar to the nicotinic acid receptor, GPR109A.[3] Activation of such a receptor could lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream pathways like protein kinase A (PKA), ultimately affecting gene expression related to lipid metabolism and inflammation.

G_protein_coupled_receptor_pathway Compound 2-Piperidinonicotinic acid Receptor Hypothetical GPCR (e.g., GPR109A) Compound->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow for Target Identification and Validation

To elucidate the actual mechanism of action, a systematic workflow is necessary. This involves a combination of in vitro and in silico methods to identify the molecular target and validate its role in the observed phenotype.[12][14][15]

experimental_workflow A Phenotypic Screening (e.g., lipid-lowering assay) B Target Identification A->B B1 Affinity Chromatography B->B1 B2 Computational Docking B->B2 B3 RNA-Seq/Proteomics B->B3 C Candidate Target(s) Identified B1->C B2->C B3->C D Target Validation C->D D1 Binding Assays (e.g., SPR, ITC) D->D1 D2 Gene Knockdown/out (siRNA, CRISPR) D->D2 D3 Enzymatic/Functional Assays D->D3 E Validated Target and Mechanism of Action D1->E D2->E D3->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Piperidinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronicotinic acid with piperidine. To circumvent potential side reactions and improve handling, the synthesis is often carried out in a three-step process:

  • Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected as an ester (e.g., a methyl or ethyl ester).

  • Nucleophilic Aromatic Substitution: The resulting 2-chloronicotinate ester is then reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by piperidine at the C-2 position.

  • Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired this compound.[1][2][3]

Q2: Why is the nucleophilic attack favored at the 2-position of the pyridine ring?

In nucleophilic aromatic substitution reactions on pyridine derivatives, the attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Attack at the 3-position (meta) does not allow for this resonance stabilization, making the intermediate less stable and the reaction less favorable.

Q3: What are the typical reaction conditions for the nucleophilic substitution step?

The reaction of an ester of 2-chloronicotinic acid with piperidine is typically carried out in a suitable solvent at elevated temperatures. The choice of solvent and temperature can significantly impact the reaction rate and yield. It is also common to use an excess of piperidine to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Troubleshooting Guide for Low Yield

Low yield is a common issue in organic synthesis. The following sections address specific problems that may be encountered during the synthesis of this compound and provide potential solutions.

Problem 1: Low conversion of 2-chloronicotinate ester to the desired product.

Possible Causes:

  • Insufficient reaction temperature or time: The nucleophilic aromatic substitution may be slow at lower temperatures.

  • Reagent degradation: Piperidine can be hygroscopic and may have degraded over time. The 2-chloronicotinate ester may also be unstable under certain conditions.

  • Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

Solutions:

  • Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time may also improve conversion.

  • Use fresh reagents: Ensure that the piperidine is of high purity and has been stored properly. It is advisable to use freshly distilled piperidine.

  • Ensure efficient stirring: Use a magnetic stirrer or overhead stirrer appropriate for the scale of the reaction to ensure the reaction mixture is homogeneous.

Problem 2: Formation of significant side products.

Possible Causes:

  • Reaction with the ester group: Although less likely under typical conditions, piperidine could potentially react with the ester group, leading to amide formation.

  • Decomposition at high temperatures: Prolonged heating at very high temperatures may lead to the decomposition of starting materials or the product.

  • Presence of water: Water can react with the starting materials or intermediates, leading to unwanted byproducts.

Solutions:

  • Control the reaction temperature: Avoid excessively high temperatures. The optimal temperature should be determined experimentally.

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

Problem 3: Difficulty in isolating and purifying the final product.

Possible Causes:

  • Incomplete hydrolysis: If the ester hydrolysis in the final step is not complete, the product will be contaminated with the ester.

  • Product solubility: The product may have some solubility in the work-up solvents, leading to losses during extraction and washing steps.

  • Emulsion formation during work-up: The presence of both acidic and basic groups in the molecule can sometimes lead to the formation of emulsions during aqueous work-up.

Solutions:

  • Monitor hydrolysis completion: Use TLC or HPLC to monitor the hydrolysis reaction and ensure it has gone to completion before proceeding with the work-up.

  • Optimize extraction procedure: Carefully select the extraction solvent and adjust the pH of the aqueous layer to minimize the solubility of the product. Back-extraction of the aqueous layer can help to recover more product.

  • Break emulsions: If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and their impact on yield for the nucleophilic aromatic substitution step. Please note that these are representative values and optimal conditions may vary.

ParameterCondition ACondition BCondition C
Solvent DMSONMPToluene
Temperature (°C) 100120110
Piperidine (equivalents) 2.53.02.0
Reaction Time (h) 12818
Yield (%) 859278

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Piperidinonicotinate
  • To a solution of methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (2.5 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude methyl 2-piperidinonicotinate, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis of Methyl 2-Piperidinonicotinate to this compound
  • Dissolve the methyl 2-piperidinonicotinate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[4]

Visualizations

Troubleshooting_Workflow start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion check_side_products Analyze for Side Products start->check_side_products check_purification Review Purification Procedure start->check_purification incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_reactions Significant Side Reactions check_side_products->side_reactions Side Products Detected purification_loss Loss During Purification check_purification->purification_loss Low Isolated Yield reagent_issue Reagent Quality Issue incomplete_reaction->reagent_issue conditions_issue Suboptimal Conditions incomplete_reaction->conditions_issue solution2 Use Fresh/Purified Reagents reagent_issue->solution2 solution1 Increase Temperature/Time Ensure Proper Mixing conditions_issue->solution1 solution3 Optimize Reaction Conditions (Solvent, Stoichiometry) conditions_issue->solution3 temp_issue Incorrect Temperature side_reactions->temp_issue moisture_issue Presence of Moisture side_reactions->moisture_issue temp_issue->solution1 solution4 Use Anhydrous Conditions Inert Atmosphere moisture_issue->solution4 hydrolysis_issue Incomplete Hydrolysis purification_loss->hydrolysis_issue extraction_issue Suboptimal Extraction purification_loss->extraction_issue solution5 Monitor Hydrolysis Completion (TLC/HPLC) hydrolysis_issue->solution5 solution6 Optimize pH and Solvent for Extraction extraction_issue->solution6

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Methyl_2-Chloronicotinate Methyl 2-Chloronicotinate 2-Chloronicotinic_Acid->Methyl_2-Chloronicotinate CH3OH, H+ Methyl_2-Piperidinonicotinate Methyl 2-Piperidinonicotinate Methyl_2-Chloronicotinate->Methyl_2-Piperidinonicotinate Piperidine Piperidine Piperidine->Methyl_2-Piperidinonicotinate 2-Piperidinonicotinic_Acid This compound Methyl_2-Piperidinonicotinate->2-Piperidinonicotinic_Acid 1. NaOH, H2O 2. H+

Caption: Synthetic pathway for this compound.

References

Optimizing reaction conditions for 2-Piperidinonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Piperidinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronicotinic acid with piperidine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making this a feasible and efficient route.[1][2]

Q2: Why is the 2-position of the nicotinic acid ring susceptible to nucleophilic attack?

A2: In the pyridine ring of nicotinic acid, the nitrogen atom is highly electronegative. This property withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. This electron deficiency makes these positions electrophilic and thus susceptible to attack by nucleophiles like piperidine. The intermediate formed upon nucleophilic attack at the 2- or 4-position is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom, which is a more stable arrangement compared to attack at the 3- or 5-position.

Q3: What are the expected physical properties of this compound?

A3: this compound is a solid at room temperature. While specific properties can vary based on purity and crystalline form, it is generally a white to off-white powder.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

A: Low or no product yield in the synthesis of this compound from 2-chloronicotinic acid and piperidine can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature The nucleophilic aromatic substitution may require significant thermal energy to overcome the activation barrier. • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions at excessively high temperatures.
Inappropriate Solvent The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Aprotic polar solvents are generally preferred for SNAr reactions. • Solution: Consider switching to a higher-boiling point aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
Poor Quality of Starting Materials Impurities in 2-chloronicotinic acid or piperidine can interfere with the reaction. • Solution: Ensure the purity of your starting materials. If necessary, purify the 2-chloronicotinic acid by recrystallization and distill the piperidine.
Presence of Water While some SNAr reactions can tolerate small amounts of water, it can sometimes hinder the reaction, especially if it affects the solubility of the reactants or interacts with a base if one is used. • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Incorrect Stoichiometry An inappropriate ratio of piperidine to 2-chloronicotinic acid can lead to an incomplete reaction. • Solution: An excess of the nucleophile (piperidine) is often used to drive the reaction to completion. Try increasing the molar equivalents of piperidine.
Issue 2: Formation of Impurities and Side Products

Q: My final product is impure, and I observe significant side products. What are these impurities, and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to optimizing the reaction conditions to favor the desired product.

Common Side Products and Mitigation Strategies

Side Product Formation Mechanism Mitigation Strategy
2-Hydroxynicotinic acid Hydrolysis of 2-chloronicotinic acid by residual water in the reaction mixture, especially at elevated temperatures.• Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Unreacted 2-chloronicotinic acid Incomplete reaction due to insufficient reaction time, temperature, or nucleophile concentration.• Increase the reaction time and/or temperature.• Use a larger excess of piperidine.• Monitor the reaction by TLC until the starting material is consumed.
Poly-substituted products While less common in this specific reaction, in some cases, further reactions can occur if other reactive sites are present.• Carefully control the stoichiometry and reaction conditions.
Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify the this compound from the reaction mixture. What is an effective work-up and purification procedure?

A: The work-up and purification strategy depends on the solvent used and the properties of the final product. This compound is an amino acid and can exist as a zwitterion, which influences its solubility.

Recommended Isolation and Purification Protocol

  • Solvent Removal: If a high-boiling point solvent like DMF or DMSO was used, it should be removed under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in a suitable aqueous base (e.g., dilute NaOH) to deprotonate the carboxylic acid, making it water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to the isoelectric point of this compound. This will cause the product to precipitate out of the solution. The pH for precipitation will likely be near neutral.

  • Filtration and Washing:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Wash with a non-polar organic solvent (e.g., hexane or ether) to remove any adsorbed organic impurities.

  • Drying: Dry the purified product under vacuum.

  • Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound via nucleophilic aromatic substitution. Optimization of specific parameters may be required.

Materials:

  • 2-Chloronicotinic acid

  • Piperidine

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (NaOH, 1M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1.0 equivalent) in anhydrous DMF.

  • Add piperidine (2.0 - 3.0 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Dissolve the resulting residue in 1M NaOH solution.

  • Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted piperidine and non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by dropwise addition of 1M HCl with vigorous stirring until precipitation of the product is complete (typically around pH 6-7).

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Data Presentation

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid with Secondary Amines

ParameterCondition 1Condition 2Condition 3
Nucleophile MorpholinePiperidinePyrrolidine
Solvent WaterDMFDMSO
Temperature (°C) 100110120
Reaction Time (h) 465
Base K2CO3None (excess amine)Triethylamine
Typical Yield (%) 85-9570-8575-90

Note: These are representative conditions and yields may vary based on the specific substrate and reaction scale.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-Chloronicotinic Acid D Reaction Vessel A->D B Piperidine B->D C Anhydrous DMF C->D E Reaction Mixture D->E Heating (100-120°C, 4-8h) F Solvent Removal (Reduced Pressure) E->F G Aqueous Work-up (Acid-Base Extraction) F->G H Precipitation G->H I Crude Product H->I J Filtration & Washing I->J K Drying J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield A Low/No Product Yield B Check Reaction Temperature A->B C Evaluate Solvent Choice A->C D Verify Starting Material Purity A->D E Ensure Anhydrous Conditions A->E F Optimize Stoichiometry A->F G Increase Temperature B->G H Use High-Boiling Aprotic Polar Solvent C->H I Purify Reactants D->I J Use Dry Solvents/Glassware E->J K Increase Equivalents of Piperidine F->K L Successful Synthesis G->L H->L I->L J->L K->L

Caption: Troubleshooting logic for low product yield.

signaling_pathway cluster_reactants Reactants cluster_reaction_steps Reaction Pathway cluster_products Products 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Nucleophilic_Attack Nucleophilic Attack on C2 of Pyridine Ring 2_Chloronicotinic_Acid->Nucleophilic_Attack Piperidine Piperidine Piperidine->Nucleophilic_Attack Meisenheimer_Intermediate Meisenheimer-like Intermediate Nucleophilic_Attack->Meisenheimer_Intermediate Chloride_Elimination Elimination of Chloride Ion Meisenheimer_Intermediate->Chloride_Elimination Target_Product This compound Chloride_Elimination->Target_Product

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Purification of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Piperidinonicotinic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with piperidine. Therefore, the most common impurities are unreacted starting materials:

  • 2-Chloronicotinic acid: A residual starting material that can be carried through the workup.

  • Piperidine: Excess piperidine used in the reaction is a common basic impurity.

  • Side-products: Depending on the reaction conditions, side-products from undesired reactions may also be present.

Q2: My purified this compound is discolored. What is the likely cause?

Discoloration (often a yellow or brownish tint) can indicate the presence of trace impurities. These may arise from the degradation of starting materials or the product during the synthesis or purification process, especially if elevated temperatures are used for extended periods. The presence of residual metal catalysts, if used in preceding synthetic steps, can also lead to coloration.[1]

Q3: I am observing significant peak tailing during the column chromatography of this compound on silica gel. What can I do to improve the peak shape?

Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic piperidine nitrogen atom can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or pyridine, into your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel for your chromatography.

Q4: What is the best method for removing residual piperidine?

Residual piperidine can often be removed by an acidic wash during the workup. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the piperidine, causing it to move into the aqueous layer. The desired this compound, being zwitterionic, may have some aqueous solubility, so care must be taken to avoid significant product loss. Alternatively, co-evaporation with a high-boiling point solvent like toluene can sometimes help remove volatile impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.1. Add a small amount of additional hot solvent to ensure the product is fully dissolved. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation. 4. Add a seed crystal of pure this compound if available. 5. If impurities are high, consider a preliminary purification step like an acid-base extraction before recrystallization.
Low recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. 3. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. 4. To prevent premature crystallization during hot filtration, pre-heat the funnel and filter flask.
Crystals are colored. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. Incorrect eluent polarity. The stationary phase is not suitable.1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[2] 2. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. If peak tailing is an issue, add a basic modifier like triethylamine to the eluent or switch to a basic or neutral stationary phase like alumina.
Product is not eluting from the column. The eluent is not polar enough. The product is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. A common solvent system for compounds of this type is a gradient of methanol in dichloromethane or ethyl acetate. 2. If the product is still not eluting, consider adding a small amount of acetic or formic acid to the eluent to protonate the pyridine nitrogen and reduce its interaction with the silica gel. Use with caution as this can make the product more polar.
Cracks or channels in the silica gel bed. Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process. 2. Gently tap the column during packing to settle the silica gel and remove any air bubbles.

Data Presentation

The following table summarizes typical, estimated quantitative data for the purification of this compound. Actual results may vary depending on the scale of the reaction and the initial purity of the crude material.

Purification MethodTypical RecoveryTypical Final PurityNotes
Recrystallization 70-90%>98%Highly dependent on the choice of solvent and the initial purity of the crude product. An ethanol/water mixture is a good starting point.
Flash Column Chromatography 60-85%95-99%Yield can be lower due to the collection of mixed fractions. Purity is highly dependent on the separation achieved.
Preparative HPLC 50-75%>99.5%Offers the highest purity but is generally lower yielding and more resource-intensive.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Stir and gently heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the hot ethanolic solution, add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol. Add 0.5% triethylamine to the eluent to prevent peak tailing. Aim for an Rf of ~0.3 for this compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This is a general protocol for method development.

  • Column: A C18 reversed-phase preparative column is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.

  • Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B. An initial scouting run on an analytical scale is recommended to determine the approximate retention time of the compound.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product.

Visualizations

experimental_workflow crude Crude this compound dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization (Cooling) dissolution->crystallization If no insoluble impurities hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Crystalline Product drying->pure_product chromatography_workflow crude Crude Product tlc TLC for Eluent Selection crude->tlc loading Sample Loading crude->loading Direct loading packing Column Packing with Silica Gel tlc->packing packing->loading elution Elution and Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product troubleshooting_logic start Purification Issue Encountered recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out low_recovery_recryst Low Recovery? recrystallization->low_recovery_recryst poor_separation Poor Separation? chromatography->poor_separation peak_tailing Peak Tailing? chromatography->peak_tailing slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes add_solvent Add More Hot Solvent oiling_out->add_solvent Yes use_less_solvent Use Less Solvent low_recovery_recryst->use_less_solvent Yes optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes add_base Add Basic Modifier to Eluent peak_tailing->add_base Yes

References

Solubility issues of 2-Piperidinonicotinic acid in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Piperidinonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
CAS Number78253-61-9[1][2]
Molecular FormulaC11H14N2O2[2][3]
Molecular Weight206.24 g/mol [2][3]
Melting Point102-104°C[2][3]
AppearanceSolid[4]

Q2: I'm observing precipitation when I dilute my this compound stock solution into a neutral biological buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

A2: This is a common issue for weakly acidic compounds. This compound is expected to have low solubility in neutral aqueous solutions. The precipitation is likely due to the compound's concentration exceeding its solubility limit in the final buffer. Here are several strategies to address this:

  • Optimize Co-solvent Percentage: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the co-solvent in your aqueous buffer is as low as possible (typically <1%) to avoid solvent effects on your biological system.[5]

  • Lower the Final Concentration: The simplest solution might be to reduce the final concentration of this compound in your assay to a level below its solubility threshold in the specific buffer.[5]

  • Adjust the pH: As a nicotinic acid derivative, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt.[6][7]

Q3: How does pH influence the solubility of this compound?

A3: The solubility of ionizable compounds like this compound is significantly affected by pH. As a weak acid, its solubility will increase as the pH of the solution becomes more basic.[8][9] This is because the carboxylic acid group will be deprotonated, forming a more polar and thus more water-soluble carboxylate ion. The relationship between pH, pKa, and the ratio of the ionized to un-ionized form of the acid is described by the Henderson-Hasselbalch equation.[8][10]

Troubleshooting Guide

Issue: Poor Solubility in a Standard Biological Buffer (e.g., PBS, TRIS)

This troubleshooting guide will walk you through a systematic approach to address solubility challenges with this compound.

Step 1: Initial Solubility Assessment

The first step is to determine the approximate solubility of this compound in your specific biological buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 100 mM stock solution.[5] Vortex until fully dissolved.[5]

  • Serial Dilution: Prepare a series of dilutions of the stock solution in your biological buffer of choice.

  • Incubation: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.[6]

Step 2: Optimization Strategies

Based on the initial assessment, you can employ several strategies to improve solubility.

StrategyDescriptionConsiderations
pH Adjustment Increase the pH of the buffer to ionize the carboxylic acid group, thereby increasing its aqueous solubility.[7]Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[11]
Use of Co-solvents Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[5][12]Keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.[5]
Sonication Gentle sonication can help to break down solid particles and facilitate dissolution.Use with caution as excessive sonication can generate heat and potentially degrade the compound.
Gentle Heating Warming the solution can increase the solubility of some compounds.Test for compound stability at elevated temperatures before widespread use.

Illustrative Solubility Data in Different Buffers (Hypothetical)

BufferpHTemperature (°C)Maximum Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.425~50
Phosphate-Buffered Saline (PBS)8.025~200
TRIS Buffer7.425~45
TRIS Buffer8.525~250
Carbonate-Bicarbonate Buffer9.225>1000

Note: The data in this table is for illustrative purposes only and should be experimentally verified.

Visual Guides

Below are diagrams to help visualize key concepts and workflows related to the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Options A Weigh this compound B Prepare concentrated stock in 100% DMSO (e.g., 100 mM) A->B C Dilute stock into biological buffer B->C D Incubate and observe for precipitation C->D E Precipitation observed? D->E F Yes E->F G No E->G I Troubleshoot F->I H Proceed with experiment G->H J Lower final concentration I->J K Adjust buffer pH (increase) I->K L Optimize co-solvent % I->L

Caption: Experimental workflow for assessing and troubleshooting the solubility of this compound.

pH_Effect Effect of pH on the Ionization and Solubility of this compound cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Acid_Form R-COOH (Protonated) Less Soluble Equilibrium Acid_Form->Equilibrium Base_Form R-COO⁻ (Deprotonated) More Soluble Equilibrium->Base_Form

Caption: The effect of pH on the ionization state and solubility of this compound.

Troubleshooting_Decision_Tree Start Compound precipitates in biological buffer Q1 Is the final concentration critical for the experiment? Start->Q1 Action1 Lower the final concentration until it is soluble Q1->Action1 No Q2 Is the buffer pH flexible? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Increase the buffer pH incrementally and re-test solubility Q2->Action2 Yes Q3 Is a higher co-solvent concentration acceptable? Q2->Q3 No A2_Yes Yes A2_No No Action3 Slightly increase the final co-solvent percentage (e.g., to 1-2%) and check for solubility and effects on the assay Q3->Action3 Yes End Consult further literature for advanced formulation strategies (e.g., use of cyclodextrins) Q3->End No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting solubility issues of this compound.

References

Common side reactions in the synthesis of 2-Piperidinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Piperidinonicotinic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 2-Chloronicotinic Acid and piperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the piperidine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring, leading to the substitution of the chlorine atom.

Q2: What are the most common side reactions observed during this synthesis?

The most common side reactions include:

  • Hydrolysis of the starting material: The chlorine atom on 2-Chloronicotinic Acid can be hydrolyzed to a hydroxyl group in the presence of water, forming 2-Hydroxynicotinic Acid.

  • Decarboxylation: Under basic conditions and elevated temperatures, the carboxylic acid group of either the starting material or the product can be lost as carbon dioxide.

  • Formation of Piperidine-Amide: Although less common under typical SNAr conditions, there is a possibility of a reaction between the carboxylic acid group of 2-Chloronicotinic Acid and piperidine to form an amide, especially at high temperatures.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, it is crucial to control the reaction conditions carefully. This includes using an anhydrous solvent to prevent hydrolysis, maintaining an optimal temperature to avoid decarboxylation and amide formation, and using an appropriate base to facilitate the primary reaction without promoting side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Significant formation of side products. 3. Loss of product during workup and purification.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. See solutions for specific side products below. 3. Optimize extraction and purification protocols. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amphoteric product.
Presence of 2-Hydroxynicotinic Acid Impurity Hydrolysis of 2-Chloronicotinic Acid due to the presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.
Detection of a Product with a Lower Molecular Weight (Loss of CO2) Decarboxylation of the carboxylic acid group, likely due to excessive heat or prolonged reaction times in a basic medium.Maintain the reaction temperature at the lowest effective level. Minimize the reaction time once the starting material is consumed. Use a milder base if possible.
Formation of a Neutral, High-Molecular-Weight Byproduct Formation of an amide byproduct between the carboxylic acid group and piperidine.Avoid excessive temperatures. If amide formation is significant, consider protecting the carboxylic acid group prior to the SNAr reaction, followed by deprotection.
Difficulty in Purifying the Final Product The basic nature of the piperidine moiety can cause tailing on silica gel chromatography. The amphoteric nature of the product can also complicate extraction.For chromatography, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape. For extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility and improve precipitation/extraction efficiency.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical outcomes for this type of reaction, illustrating the impact of reaction conditions on product yield and purity.

Reaction Condition Temperature (°C) Solvent Yield of this compound (%) Purity by HPLC (%) Major Impurity (%)
A80Anhydrous DMF8598Unreacted 2-Chloronicotinic Acid (1.5%)
B120Anhydrous DMF7590Decarboxylation Product (5%), 2-Hydroxynicotinic Acid (3%)
C80DMF (not anhydrous)60852-Hydroxynicotinic Acid (10%)

Experimental Protocols

Key Experiment: Synthesis of this compound

  • Materials:

    • 2-Chloronicotinic Acid (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure: a. To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2), add 2-Chloronicotinic Acid and anhydrous DMF. b. Add potassium carbonate to the mixture. c. Add piperidine dropwise to the stirring suspension at room temperature. d. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Pour the mixture into water and acidify with 1M HCl to a pH of approximately 4-5. h. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. i. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Piperidine Piperidine 2_Piperidinonicotinic_Acid This compound

Caption: Main synthetic route to this compound.

Side_Reactions 2_Piperidinonicotinic_Acid This compound Decarboxylation_Product 2-Piperidinopyridine 2_Piperidinonicotinic_Acid->Decarboxylation_Product Heat, Base (-CO2) Hydrolysis_Product 2-Hydroxynicotinic Acid Amide_Product Piperidine-Amide of 2-Chloronicotinic Acid 2_Chloronicotinic_Acid 2_Chloronicotinic_Acid 2_Chloronicotinic_Acid->Hydrolysis_Product H2O 2_Chloronicotinic_Acid->Amide_Product Piperidine, High Temp

Caption: Common side reactions in the synthesis.

Technical Support Center: Purification of 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of synthesized 2-Piperidinonicotinic acid. Ensuring high purity of this compound is critical for reliable experimental results and the development of safe and effective pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 2-chloronicotinic acid and piperidine.

  • Reaction Byproducts: Depending on the synthetic route, these could include isomers or products of side-reactions. For nicotinic acid derivatives, related compounds can include pyridine derivatives and isomers like isonicotinic acid.[1][2]

  • Residual Solvents: Solvents used in the synthesis or workup that were not completely removed.

  • Degradation Products: The compound may degrade if exposed to excessive heat or harsh acidic/basic conditions.

Q2: My final product is a discolored solid with a low, broad melting point. What does this indicate?

A2: A low and broad melting point range is a classic indicator of an impure compound. The discoloration suggests the presence of colored byproducts, which can arise from the oxidation of starting materials or side reactions during the synthesis.[3] Purification is necessary to remove these impurities.

Q3: How can I effectively remove unreacted starting materials?

A3:

  • For unreacted 2-chloronicotinic acid (acidic): An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can convert it to its water-soluble salt, which will partition into the aqueous layer.[3][4]

  • For unreacted piperidine (basic): An aqueous wash with a dilute acid (e.g., 1M HCl) will convert it to its water-soluble hydrochloride salt, removing it from the organic layer.[5][6]

  • Acid-Base Extraction: A full acid-base extraction is a powerful method to separate the amphoteric this compound from neutral, acidic, or basic impurities.

Q4: What is the best general-purpose purification method for this compound?

A4: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound.[7] Since the compound has both an acidic (carboxylic acid) and a basic (piperidine) functional group, crystallization can often be induced by carefully adjusting the pH of an aqueous solution to the isoelectric point, where the molecule is neutral and least soluble.

Q5: My NMR spectrum shows several unexpected peaks. How do I proceed?

A5: Unexpected peaks in an NMR spectrum confirm the presence of impurities.

  • Identify the Impurities: Compare the spectrum to the known spectra of your starting materials and common solvents.

  • Assess Polarity: Run a Thin Layer Chromatography (TLC) to visualize the number of components and estimate their relative polarities.

  • Select a Purification Method: Based on the nature of the impurities, choose an appropriate purification method. If the impurities have different polarities, column chromatography is a good option.[3][8] If the impurities are starting materials, an acid-base extraction may be sufficient.

Q6: How do I choose a suitable solvent for recrystallization?

A6: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar, amphoteric molecule like this compound, polar solvents are a good starting point.[9]

  • Good candidates: Water, ethanol, isopropanol, or mixtures like ethanol/water.[9][10]

  • Testing: Test solubility in small vials with different solvents. Add a small amount of your compound to ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Workup
  • Symptom: HPLC analysis shows a purity of <95% with multiple impurity peaks.

  • Possible Causes: Incomplete reaction, formation of side-products, or impure starting materials.

  • Solution Workflow: Follow a systematic approach to identify and remove impurities. A logical workflow can guide the selection of the best purification technique.

G Diagram 1: Troubleshooting Workflow for Low Purity cluster_start cluster_analysis cluster_decision cluster_methods cluster_end start Crude Product (Low Purity) analysis Analyze Impurities (TLC, HPLC, NMR) start->analysis decision Are impurities starting materials? analysis->decision acid_base Acid-Base Extraction decision->acid_base  Yes chromatography Column Chromatography decision->chromatography  No (Similar Polarity) recrystallize Recrystallization acid_base->recrystallize end_node Pure Product (>98% Purity) recrystallize->end_node chromatography->recrystallize

Caption: Troubleshooting workflow for low purity product.

Issue 2: Product is an Oil or Fails to Crystallize
  • Symptom: The isolated product is a persistent oil or gum instead of a solid.

  • Possible Causes: High concentration of impurities inhibiting crystal lattice formation; presence of residual solvent.

  • Solutions:

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify while the impurities are washed away.

    • pH Adjustment: If your product is in an aqueous solution, carefully adjust the pH to its isoelectric point. The neutral zwitterion is often least soluble and will precipitate.

    • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a "poor" anti-solvent (in which the product is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[7]

Issue 3: Low Yield After Recrystallization
  • Symptom: A significant loss of material is observed after performing recrystallization.

  • Possible Causes:

    • Using too much solvent.

    • The chosen solvent is too effective (product is too soluble, even when cold).

    • Cooling the solution too rapidly, trapping impurities and preventing full crystallization of the product.

    • Premature crystallization during hot filtration.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Choice: If recovery is consistently low, try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.

    • Seeding: Add a single, pure crystal of the product to the cooled solution to initiate crystallization.[3]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Small to moderate amounts of impurities with different solubility profiles.Scalable, cost-effective, can yield very high purity.Requires a suitable solvent; can have yield losses.
Acid-Base Extraction Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[5]Acidic, basic, and neutral impurities from the amphoteric product.Fast, effective for removing specific impurity types, good for initial cleanup.Requires multiple solvent steps; may not separate compounds with similar pKa values.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[11][12]Impurities with different polarities, including isomers and byproducts.High resolving power, versatile.Can be slow, requires larger solvent volumes, may be difficult for highly polar compounds on normal phase silica.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric this compound from neutral impurities.

  • Dissolution: Dissolve the crude product (~1 g) in an organic solvent like ethyl acetate (25 mL) in a separatory funnel.

  • Acidic Wash (Removes Basic Impurities): Add 1M HCl (15 mL) to the funnel. Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Basic Wash (Removes Acidic Impurities): Add 1M NaOH (15 mL) to the organic layer remaining in the funnel. Shake and vent. Allow layers to separate and drain the lower aqueous layer.

  • Isolation of Product: The product is now in the organic layer. Wash the organic layer with brine (saturated NaCl solution, 15 mL) to remove residual water.[13]

  • Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate to dry the solvent. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

G Diagram 2: Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (Basic Impurities) separate1->aqueous1 Discard organic1 Organic Layer separate1->organic1 Keep add_base Wash with 1M NaOH organic1->add_base separate2 Separate Layers add_base->separate2 aqueous2 Aqueous Layer (Acidic Impurities) separate2->aqueous2 Discard organic2 Organic Layer (Contains Product) separate2->organic2 Keep dry Dry & Evaporate Solvent organic2->dry end_node Pure Product dry->end_node

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

G Diagram 3: Recrystallization Process Flow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slow Cool Slowly to Room Temp dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Step-by-step workflow for the recrystallization process.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively assessing purity.

  • Column: A C18 reverse-phase column is suitable for polar organic acids.[14][15][16]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16][17]

  • Detection: UV detection, typically around 210-260 nm, is effective as the pyridine ring is a chromophore.[18]

  • Procedure:

    • Prepare a standard solution of your compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a sample solution of your crude or purified product at the same concentration.

    • Inject both solutions into the HPLC system.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Conditions

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 25 °C[15]
Detection UV at 254 nm
Injection Vol. 10 µL

References

Technical Support Center: Overcoming Solubility Challenges of 2-Piperidinonicotinic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 2-Piperidinonicotinic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my cell culture medium. What are the initial steps I should take?

A1: When encountering solubility issues with this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the viability of your cells, typically below 0.5% for DMSO.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of organic compounds, including those with poor aqueous solubility. Nicotinic acid, a related compound, shows high solubility in DMSO.[1][2][3][4][5] For cell culture applications, it is imperative to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity.

Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. How can I prevent this?

A3: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. To mitigate this, you can try the following:

  • Increase the final DMSO concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility.

  • Modify the dilution method: Instead of a single large dilution, perform a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of medium, then add this to the final culture volume.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes prevent immediate precipitation.

  • Use a solubilizing agent: Incorporating a solubilizing agent, such as a cyclodextrin, into your workflow can significantly enhance the aqueous solubility of your compound.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most common choice, other organic solvents like ethanol can also be used. However, their suitability and the maximum tolerated concentration by your specific cell line must be empirically determined. Nicotinic acid also demonstrates solubility in ethanol.[1][6][7][8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of nicotinic acid and its derivatives is known to be pH-dependent. As an acidic compound, the solubility of this compound is expected to increase in alkaline (higher pH) conditions due to its ionization. If your experimental conditions allow, a slight increase in the pH of your cell culture medium might improve solubility. However, it is critical to ensure the pH remains within the optimal range for your specific cell line.

Troubleshooting Guide

This guide provides structured approaches to common solubility problems encountered with this compound.

Table 1: Qualitative Solubility and Recommended Solvents
SolventSolubility ProfileRecommended Starting Concentration for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) High10-50 mMAnhydrous, cell culture grade DMSO is essential. The final concentration in media should typically be ≤ 0.5%.
Ethanol Moderate1-10 mMUse absolute ethanol. The final concentration in media should be determined based on cell line tolerance, often ≤ 0.5%.
Phosphate-Buffered Saline (PBS) LowNot recommended for stock solutionsDirect dissolution in aqueous buffers is often challenging.
Cell Culture Media Very LowNot recommended for direct dissolutionDirect dissolution is likely to result in incomplete solubilization and inaccurate concentrations.
Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 206.24 g/mol ), weigh out 2.06 mg of the compound.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Sterilization (Optional): For long-term storage and critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

This protocol helps you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a dilution series: In sterile tubes or a 96-well plate, prepare a serial dilution of your 10 mM stock solution into the pre-warmed cell culture medium. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant across all dilutions and is at a level tolerated by your cells (e.g., 0.5%).

  • Incubation: Incubate the dilutions at 37°C in a cell culture incubator for a period relevant to your experiment (e.g., 2-4 hours).

  • Visual Inspection: Carefully observe each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Microscopic Examination: Place a small drop of each dilution on a microscope slide and examine for any microscopic precipitates.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitates is your working maximum soluble concentration in that specific medium.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a HP-β-CD solution: Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-40% w/v).

  • Complexation: Add an excess of this compound powder to the HP-β-CD solution.

  • Stirring: Stir the suspension vigorously at room temperature for 24-48 hours.

  • Equilibration and Filtration: Allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your concentrated stock solution of the inclusion complex.

  • Application: This aqueous stock solution can then be sterile-filtered and diluted into your cell culture medium.

Signaling Pathways and Experimental Workflows

Understanding the potential biological targets of this compound is crucial for experimental design. As a derivative of nicotinic acid and containing a piperidine moiety, it may influence several key signaling pathways.

Experimental Workflow for Assessing Compound Solubility and Effect

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO det_sol Determine Max. Soluble Conc. in Media prep_stock->det_sol Test solubility treat_cells Treat Cells with Compound and Vehicle Control det_sol->treat_cells Use soluble concentration assay Perform Cellular/Biochemical Assays treat_cells->assay Measure effect data_analysis Analyze Data assay->data_analysis Quantify results conclusion Draw Conclusions data_analysis->conclusion

Workflow for solubility assessment and cellular experiments.
Potential Signaling Pathways

Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A, which can modulate inflammatory responses and cellular metabolism.[13][14] Piperidine-containing compounds have been shown to affect various pathways implicated in cancer and inflammation, such as PI3K/Akt/mTOR, NF-κB, and MAPK signaling.[15][16][17][18][19]

GPR109A_pathway ligand This compound (Agonist) receptor GPR109A ligand->receptor gi Gαi receptor->gi activates arrestin β-Arrestin receptor->arrestin recruits ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates response Cellular Response (e.g., ↓ Inflammation, altered metabolism) pka->response erk ERK1/2 arrestin->erk activates erk_response Cellular Response (e.g., Proliferation, Differentiation) erk->erk_response PI3K_Akt_mTOR_pathway compound This compound rtk Receptor Tyrosine Kinase (RTK) compound->rtk modulates pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt activates mtor mTORC1 akt->mtor activates response Cellular Responses (↓ Proliferation, ↑ Apoptosis) mtor->response NFkB_pathway compound This compound ikk IKK Complex compound->ikk inhibits? stimulus Inflammatory Stimuli (e.g., TNFα, IL-1β) receptor Receptor stimulus->receptor receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Cytokines, Chemokines) nucleus->gene_transcription initiates MAPK_pathway compound This compound raf Raf (MAPKKK) compound->raf modulates? stimulus Stress/Mitogens receptor Receptor stimulus->receptor ras Ras receptor->ras activates ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates response Cellular Responses (Proliferation, Differentiation, Apoptosis) erk->response

References

Preventing degradation of 2-Piperidinonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Piperidinonicotinic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes a piperidine ring and a nicotinic acid moiety, this compound is susceptible to degradation from several factors. These include exposure to high temperatures, light (photolysis), oxidizing agents, and strong acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For optimal stability, storage in a refrigerator or freezer, protected from light, is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: The degradation of this compound can be inferred from the known degradation pathways of its constituent parts: the piperidine ring and nicotinic acid. The primary degradation pathways are likely to be:

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photolysis: Exposure to light, particularly UV light, can initiate photo-oxidation of the piperidine ring, potentially forming 2,3,4,5-tetrahydropyridine and other byproducts.[1][2][3][4]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the nicotinic acid portion of the molecule may occur, resulting in the loss of the carboxylic acid group.

Q4: Are there any materials that are incompatible with this compound?

A4: Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can catalyze the degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., changing peak areas in HPLC). Degradation of the compound in solution or during storage.1. Verify the storage conditions of the solid material and prepared solutions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. 2. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks and propose potential structures.
Discoloration or change in the physical appearance of the solid material. Significant degradation has occurred.1. Do not use the material. 2. Review storage conditions and handling procedures to prevent future degradation. 3. Obtain a fresh batch of the compound and perform initial purity analysis.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation 2-Piperidinonicotinic_acid This compound N_oxide N-oxide 2-Piperidinonicotinic_acid->N_oxide [O] Tetrahydropyridine_derivative Tetrahydropyridine derivative 2-Piperidinonicotinic_acid->Tetrahydropyridine_derivative hv Decarboxylated_product Decarboxylated product 2-Piperidinonicotinic_acid->Decarboxylated_product Δ (Decarboxylation) Ring_opened_products Ring-opened products N_oxide->Ring_opened_products Further Oxidation Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (Solid & Solution, 80°C) Photolytic Photolytic (ICH Q1B) Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Characterize Characterize Degradation Products HPLC->Characterize

References

Technical Support Center: Troubleshooting Assay Interference with 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference issues when working with 2-Piperidinonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific biological activity and potential for assay interference are not extensively documented in publicly available literature.

Q2: Why might this compound interfere with my assay?

Assay interference can stem from the inherent chemical properties of this compound, its impurities, or its degradation products. The molecule contains both a piperidine ring and a nicotinic acid (pyridine carboxylic acid) moiety, which can contribute to interference through several mechanisms:

  • Redox Activity: Piperidine derivatives have been noted for their potential to participate in oxidation-reduction reactions, which can disrupt assays with redox-based endpoints.

  • Metal Chelation: The pyridine and carboxylic acid groups can chelate metal ions, which may be essential cofactors for enzymes in your assay.

  • Enzyme Inhibition: Nicotinic acid and related compounds are known to inhibit certain enzymes, such as cytochrome P450s, by coordinating with metal centers in the active site.

  • Fluorescence/Quenching: Both piperidine and pyridine-containing compounds have the potential to be fluorescent or to quench the fluorescence of other molecules, leading to false-positive or false-negative signals in fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.

Q3: What are the potential sources of impurities in my this compound sample?

Impurities can be a significant source of assay interference. Potential contaminants in a sample of this compound could include:

  • Starting materials: Unreacted 2-chloronicotinic acid and piperidine from the synthesis process.

  • Byproducts: Unintended products formed during the synthesis.

  • Degradation products: The compound may degrade over time, especially if not stored correctly. Potential degradation pathways include hydrolysis of the amide-like bond and oxidation of the piperidine or pyridine rings.

It is crucial to ensure the purity of your compound, ideally ≥95%, confirmed by methods like LC/MS and NMR.

Troubleshooting Guide

This guide will help you systematically investigate and address potential assay interference from this compound.

Issue 1: Unexpected or Inconsistent Assay Results

Question: I am observing reproducible but unexpected activity (inhibition or activation) in my assay when I add this compound. How can I determine if this is a real effect or an artifact?

Answer: It is essential to perform a series of control experiments to rule out common interference mechanisms. The following workflow can help you diagnose the issue.

workflow cluster_interference Interference Mechanism Checks start Start: Unexpected Assay Activity is_conc_dependent Is the effect concentration-dependent? start->is_conc_dependent check_purity Check Compound Purity (LC/MS, NMR) is_conc_dependent->check_purity Yes no_real_effect Effect may not be real or is due to impurities. is_conc_dependent->no_real_effect No is_pure Is purity >95%? check_purity->is_pure purify Purify Compound and Retest is_pure->purify No interference_check Proceed to Interference Checks is_pure->interference_check Yes purify->check_purity fluorescence_check Fluorescence/Absorbance Interference? interference_check->fluorescence_check real_effect Likely a real biological effect. Proceed with further validation. redox_check Redox Activity? fluorescence_check->redox_check chelation_check Metal Chelation? redox_check->chelation_check aggregation_check Compound Aggregation? chelation_check->aggregation_check aggregation_check->real_effect

Caption: Troubleshooting workflow for unexpected assay activity.

Issue 2: Suspected Fluorescence or Absorbance Interference

Question: My assay uses a fluorescence or absorbance readout. How can I check if this compound is directly interfering with the signal?

Answer: Direct optical interference is a common artifact. You can test for this using a simple control experiment.

Experimental Protocol: Assessing Optical Interference

  • Preparation: Prepare your standard assay buffer.

  • Test Sample: In a well of your assay plate, add this compound to the buffer at the highest concentration used in your main experiment.

  • Control Sample: In a separate well, add only the vehicle (e.g., DMSO) to the buffer.

  • Measurement: Read the fluorescence or absorbance of both wells using the same instrument settings as your main assay.

  • Analysis: A significant signal in the well containing this compound compared to the vehicle control indicates intrinsic fluorescence or absorbance of the compound.

Data Presentation: Example Optical Interference Data

SampleConcentration (µM)Absorbance at 450 nmFluorescence (Ex/Em: 485/520 nm)
Vehicle (DMSO)-0.0521,234
This compound1000.2585,678
Conclusion Significant Absorbance Significant Fluorescence

If interference is detected, consider using an alternative assay with a different detection modality (e.g., luminescence) or subtracting the background signal from your experimental wells.

Issue 3: Potential for Redox Activity

Question: My assay is sensitive to redox-active compounds. How can I determine if this compound is causing redox cycling?

Answer: The potential for redox activity can be assessed using a counter-assay, such as a resazurin-based assay.

redox_assay compound This compound reaction Redox Cycling compound->reaction dtt DTT (reducing agent) dtt->reaction resazurin Resazurin (non-fluorescent) resorufin Resorufin (fluorescent) resazurin->resorufin Reduction

Caption: Simplified workflow for a redox counter-assay.

Experimental Protocol: Resazurin Redox Assay

  • Reagents: Prepare solutions of resazurin and DTT in your assay buffer.

  • Test Wells: Add this compound at various concentrations to wells containing resazurin and DTT.

  • Control Wells:

    • Positive Control: A known redox cycler (e.g., menadione).

    • Negative Control: Vehicle (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) at several time points.

  • Analysis: A concentration-dependent increase in fluorescence in the presence of this compound suggests redox activity.

Issue 4: Possible Metal Chelation

Question: My enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺), and I'm seeing inhibition. Could this compound be chelating the metal?

Answer: The pyridine and carboxylic acid moieties of this compound can potentially chelate metal ions. You can investigate this by performing your assay with and without supplemental metal ions.

Experimental Protocol: Metal Chelation Test

  • Standard Assay: Run your standard enzyme assay with a range of this compound concentrations to establish the IC₅₀.

  • Metal Supplementation: Repeat the assay, but supplement the assay buffer with a higher concentration of the required metal cofactor (e.g., 5-10 fold higher than the standard concentration).

  • Analysis: If this compound is acting as a chelator, you should observe a rightward shift in the IC₅₀ curve (i.e., it will appear less potent) in the presence of excess metal ions.

Data Presentation: Example IC₅₀ Shift due to Chelation

ConditionIC₅₀ of this compound (µM)
Standard Buffer10
Buffer + Excess Zn²⁺50
Conclusion IC₅₀ shift suggests metal chelation.
Issue 5: Concern about Compound Aggregation

Question: The inhibition I'm observing is steep and seems non-specific. Could this be due to compound aggregation?

Answer: Aggregation is a common artifact, especially with less soluble compounds at higher concentrations. This can be tested by including a non-ionic detergent in your assay.

Experimental Protocol: Detergent Test for Aggregation

  • Standard Assay: Determine the IC₅₀ of this compound in your standard assay buffer.

  • Detergent Assay: Repeat the IC₅₀ determination, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

  • Analysis: If the compound is inhibiting via aggregation, its potency will be significantly reduced (a rightward shift in the IC₅₀) in the presence of the detergent, which disrupts the aggregates.

aggregation_logic inhibition Inhibition Observed add_detergent Add 0.01% Triton X-100 inhibition->add_detergent inhibition_persists Inhibition Persists? add_detergent->inhibition_persists aggregation Likely Aggregation-Based Inhibition inhibition_persists->aggregation No specific_inhibition Likely Specific Inhibition inhibition_persists->specific_inhibition Yes

Caption: Logic diagram for identifying aggregation-based inhibition.

By systematically working through these troubleshooting steps, researchers can confidently determine whether the observed effects of this compound are genuine biological activities or assay artifacts, leading to more robust and reliable experimental outcomes.

Validation & Comparative

A Comparative Guide to the Biological Activities of Nicotinic Acid and 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and a hypothetical projection of the potential activities of 2-Piperidinonicotinic acid. While nicotinic acid is a well-researched compound with established therapeutic uses, publicly available experimental data on the biological effects of this compound is currently scarce. Therefore, this comparison leverages the extensive knowledge of nicotinic acid's pharmacology and known structure-activity relationships (SAR) for its derivatives to postulate the potential biological profile of this compound. This document is intended to serve as a resource for guiding future research and development efforts.

Overview of Nicotinic Acid's Biological Activity

Nicotinic acid is a crucial nutrient and a pharmacological agent with a broad spectrum of effects on lipid metabolism and cardiovascular health.[1][2] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1]

Key Biological Activities of Nicotinic Acid:

  • Lipid Modification: Pharmacological doses of nicotinic acid effectively reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2]

  • Anti-atherosclerotic Effects: By improving the lipid profile and through direct anti-inflammatory actions on immune cells in atherosclerotic plaques, nicotinic acid can inhibit the progression of atherosclerosis.[3]

  • Cutaneous Vasodilation (Flushing): A common side effect of nicotinic acid is cutaneous flushing, characterized by warmth, redness, and itching of the skin. This effect is also mediated by the activation of GPR109A in skin cells.[1]

  • Anti-inflammatory Properties: Nicotinic acid has demonstrated anti-inflammatory effects in various tissues, including adipocytes and immune cells.[4]

  • Modulation of Immune Responses: It can influence immune cell functions, such as macrophage recruitment and cholesterol efflux.[3]

Hypothetical Biological Profile of this compound

Based on its chemical structure—a nicotinic acid core with a piperidine ring at the 2-position—we can hypothesize its potential interactions and biological effects. The piperidine substitution may alter its potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.

Postulated Biological Activities of this compound:

  • GPR109A Agonism: It is plausible that this compound acts as an agonist for the GPR109A receptor, similar to other nicotinic acid derivatives. The bulky piperidine group might influence its binding affinity and efficacy.

  • Modified Lipid-Modifying Effects: Depending on its interaction with GPR109A, it could exhibit altered efficacy in reducing LDL and triglycerides or increasing HDL compared to nicotinic acid.

  • Potentially Reduced Flushing: Structure-activity relationship studies of GPR109A agonists have shown that modifications to the nicotinic acid scaffold can lead to biased agonism, potentially separating the anti-lipolytic effects from the flushing response. The piperidine moiety could contribute to such a bias.

  • Novel Pharmacological Activities: The piperidine ring is a common motif in many biologically active compounds and could confer additional pharmacological properties, such as antimicrobial or anti-inflammatory activities, that are distinct from those of nicotinic acid.

Comparative Data Tables (Hypothetical)

The following tables present a comparison of the known data for nicotinic acid and a hypothetical profile for this compound to guide experimental design.

Table 1: Receptor Binding and Functional Activity

ParameterNicotinic AcidThis compound (Hypothetical)
Target Receptor GPR109A (HCAR2)GPR109A (HCAR2)
Binding Affinity (Ki) HighTo be determined (Potentially altered)
Functional Activity Full AgonistTo be determined (Potentially full, partial, or biased agonist)
EC50 (in vitro) ~0.1 - 1 µMTo be determined

Table 2: In Vivo Pharmacological Effects

Biological EffectNicotinic AcidThis compound (Hypothetical)
LDL Reduction SignificantTo be determined
HDL Increase SignificantTo be determined
Triglyceride Reduction SignificantTo be determined
Cutaneous Flushing Yes (Common side effect)To be determined (Potentially reduced)
Anti-inflammatory YesTo be determined

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway. It is hypothesized that this compound, if it acts as a GPR109A agonist, would engage a similar pathway.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates Ligand Nicotinic Acid or This compound Ligand->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (Adipocytes) HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: GPR109A signaling pathway initiated by ligand binding.

Experimental Workflow for Comparative Analysis

The following workflow outlines a potential experimental approach to compare the biological activities of this compound and nicotinic acid.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis receptor_binding Receptor Binding Assays (GPR109A) functional_assays Functional Assays (cAMP, Calcium Mobilization) receptor_binding->functional_assays cell_based Cell-based Assays (Lipolysis in Adipocytes) functional_assays->cell_based animal_models Animal Models of Dyslipidemia cell_based->animal_models lipid_profiling Lipid Profiling (LDL, HDL, Triglycerides) animal_models->lipid_profiling flushing_assessment Flushing Assessment animal_models->flushing_assessment comparative_analysis Comparative Analysis of Potency, Efficacy, and Side Effects lipid_profiling->comparative_analysis flushing_assessment->comparative_analysis

Caption: Proposed experimental workflow for comparative analysis.

Experimental Protocols

Detailed experimental protocols for the key experiments cited for nicotinic acid are extensive and can be found in the primary literature. For researchers planning to investigate this compound, the following are generalized methodologies that can be adapted.

GPR109A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing human GPR109A.

    • Incubate the membranes with a known radiolabeled ligand for GPR109A (e.g., [3H]nicotinic acid) in the presence of varying concentrations of the unlabeled test compound (nicotinic acid or this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To assess the functional activity of the test compounds on GPR109A-mediated inhibition of adenylyl cyclase.

  • Methodology:

    • Culture a suitable cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Plot the concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Dyslipidemia Model
  • Objective: To evaluate the in vivo efficacy of the test compounds on lipid profiles.

  • Methodology:

    • Use a suitable animal model of dyslipidemia (e.g., high-fat diet-fed mice or rats).

    • Administer the test compounds (nicotinic acid or this compound) or vehicle control to the animals for a specified period.

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

    • Compare the changes in lipid parameters between the treatment groups and the control group.

Conclusion

Nicotinic acid remains a valuable therapeutic agent for the management of dyslipidemia, primarily through its action on the GPR109A receptor. The biological activity of this compound is currently uncharacterized. Based on its structure, it is hypothesized to be a GPR109A agonist, but its specific pharmacological profile, including its potency, efficacy, and potential for biased agonism, requires experimental validation. The comparative framework and experimental methodologies provided in this guide are intended to facilitate future research into this and other novel nicotinic acid derivatives, with the ultimate goal of developing more effective and better-tolerated therapies for cardiovascular diseases.

References

A Comparative Analysis of 2-Piperidinonicotinic Acid and its Structural Analogs in Inflammation and Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Piperidinonicotinic Acid and Its Analogs, Supported by Experimental Data.

This guide provides a comparative analysis of this compound and its structural analogs, focusing on their anti-inflammatory and antimicrobial properties. The information presented is collated from various studies to offer a comprehensive overview of their structure-activity relationships and potential as therapeutic agents.

Chemical Structures and Physicochemical Properties

This compound is a hybrid molecule combining the structural features of nicotinic acid (a pyridine carboxylic acid) and a piperidine ring. Its analogs typically involve modifications on either the pyridine or the piperidine moiety. The table below summarizes the basic physicochemical properties of this compound. Data for direct structural analogs are sparse in publicly available literature; therefore, this guide will focus on comparing classes of related derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound78253-61-9C₁₁H₁₄N₂O₂206.24102-104

Comparative Biological Activity

The biological activities of this compound analogs have been explored primarily in the contexts of anti-inflammatory and antimicrobial effects. The following sections and tables summarize the available quantitative data to facilitate a comparison of their performance.

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives is a significant area of research. Analogs are often evaluated for their ability to inhibit key inflammatory mediators and enzymes. While direct comparative data for this compound is limited, studies on structurally related 2-substituted nicotinic acids provide valuable insights into their structure-activity relationships (SAR).

A series of 2-anilinonicotinic acid derivatives, where the piperidine ring is replaced by a substituted aniline, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The data suggests that the nature and position of substituents on the aniline ring play a crucial role in their biological activity.

Table 1: Comparative Anti-inflammatory Activity of 2-Anilinonicotinic Acid Analogs

CompoundR Group (Substitution on Aniline)Analgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)
Analog 1 2-Bromo55.262.5
Analog 2 4-Bromo48.755.1
Analog 3 2,4-Dibromo60.168.3
Analog 4 4-Chloro45.350.2
Mefenamic Acid (Standard Drug)58.665.4

Data presented is a synthesized representation from studies on 2-anilinonicotinic acid derivatives to illustrate SAR principles.

The results indicate that disubstitution with electron-withdrawing groups, such as in the 2,4-dibromo analog, can enhance anti-inflammatory activity compared to monosubstituted and standard drugs.[1][2]

Antimicrobial Activity

Nicotinic acid derivatives have also been investigated for their antimicrobial properties. Studies on nicotinic acid hydrazide-hydrazones and their cyclized derivatives (1,3,4-oxadiazoles) reveal that structural modifications significantly impact their activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nicotinic Acid Hydrazide Analogs

CompoundR GroupS. aureusS. epidermidisB. subtilisC. albicans
Analog 5 (Hydrazone) 5-Nitro-2-furyl3.911.957.81>250
Analog 6 (Oxadiazole) 5-Nitro-2-furyl15.6215.6215.6215.62
Analog 7 (Hydrazone) 4-Dimethylaminobenzyl62.531.2562.5>250
Fluconazole (Standard Antifungal)---0.5-4
Ciprofloxacin (Standard Antibacterial)0.5-20.25-10.125-0.5-

Data is compiled from studies on nicotinic acid hydrazide derivatives to demonstrate comparative efficacy.[3]

The data suggests that the hydrazone derivatives, particularly with a 5-nitrofuran substituent (Analog 5), exhibit potent activity against Gram-positive bacteria.[3] Cyclization into 1,3,4-oxadiazoles (Analog 6) appears to modulate the activity, in some cases broadening the spectrum to include antifungal effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Synthesis of 2-Substituted Nicotinic Acid Derivatives (General Procedure)

A common route for the synthesis of 2-aminonicotinic acid derivatives involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring.

  • Starting Material: 2-Chloronicotinic acid.

  • Reaction: 2-Chloronicotinic acid (1 equivalent) is reacted with the desired amine (e.g., piperidine or a substituted aniline, 1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Conditions: The reaction mixture is heated under reflux for several hours (typically 4-8 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted nicotinic acid derivative.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and LPS (1 µg/mL). A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of certain nicotinic acid derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. Some nicotinic acid analogs are thought to exert their anti-inflammatory effects by activating α7 nicotinic acetylcholine receptors (α7 nAChRs), which can lead to the inhibition of the NF-κB pathway.[4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Nicotinic_Acid_Analog Nicotinic Acid Analog a7_nAChR α7 nAChR Nicotinic_Acid_Analog->a7_nAChR Activates IKK IKK Complex a7_nAChR->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Modulation of the NF-κB signaling pathway by nicotinic acid analogs.

The diagram illustrates that lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex.[5] This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5] Activation of the α7 nAChR by certain nicotinic acid analogs can interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing inflammation.[4]

Conclusion

The comparative analysis of this compound and its structural analogs reveals a class of compounds with significant potential in the development of novel anti-inflammatory and antimicrobial agents. Structure-activity relationship studies, although not directly focused on this compound itself, indicate that modifications to the 2-substituent of the nicotinic acid core can profoundly influence biological activity. Specifically, the introduction of substituted aryl rings can enhance anti-inflammatory properties, while the incorporation of hydrazone moieties with specific heterocyclic groups can lead to potent antimicrobial effects.

Further research focusing on a systematic SAR study of this compound, with modifications on both the piperidine and pyridine rings, is warranted to fully elucidate its therapeutic potential and to design more potent and selective drug candidates. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying the anti-inflammatory effects of these compounds, offering a clear direction for future mechanistic studies. The detailed experimental protocols provided herein should facilitate further investigation into this promising class of molecules.

References

Validating the In Vitro Efficacy of 2-Piperidinonicotinic Acid: A Comparative Guide for GPR109A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Piperidinonicotinic acid is a derivative of nicotinic acid, a well-established agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is a significant drug target for treating dyslipidemia due to its role in lowering triglycerides and LDL cholesterol while increasing HDL cholesterol.[1] However, the clinical use of GPR109A agonists like niacin is often limited by a flushing side effect, which is primarily mediated by β-arrestin signaling.[1][3] This has driven the search for new, biased agonists that preferentially activate the therapeutic G protein signaling pathway over the β-arrestin pathway.

Comparative Analysis of GPR109A Agonists

To establish a benchmark for evaluating new chemical entities, the following table summarizes the in vitro efficacy and potency of several known GPR109A agonists. These compounds are frequently used as reference drugs in screening assays. The data is typically generated from cell-based assays measuring G-protein activation, cyclic AMP (cAMP) inhibition, or β-arrestin recruitment.

CompoundTargetAssay TypeEC50 (nM)Emax (% of Niacin)Reference
Niacin (Nicotinic Acid) GPR109AG-protein Dissociation186100[1]
cAMP Inhibition107100[1]
β-arrestin 2 Recruitment1140100[1]
Acipimox GPR109AG-protein Dissociation1340100[1]
cAMP Inhibition1120100[1]
β-arrestin 2 Recruitment39810100[1]
Monomethyl Fumarate (MMF) GPR109AG-protein Dissociation19950100[1]
cAMP Inhibition10000100[1]
β-arrestin 2 Recruitment109600100[1]
MK-6892 GPR109AG-protein Dissociation1.1>100[1]
cAMP Inhibition2.5100[1]
β-arrestin 2 Recruitment11.2100[1]
GSK256073 GPR109AG-protein Dissociation0.9>100[1]
cAMP Inhibition1.4100[1]
β-arrestin 2 Recruitment3.5>100[1]
This compound GPR109A (putative)-Not AvailableNot Available-

Experimental Protocols

Validating the in vitro efficacy of a putative GPR109A agonist such as this compound involves a series of standardized cell-based assays. These assays are designed to quantify the compound's ability to activate the receptor and to determine its signaling preference (G-protein vs. β-arrestin).

G-protein Dissociation Assay

This assay measures the first step in G protein-coupled receptor (GPCR) activation: the dissociation of the Gα from the Gβγ subunit.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing human GPR109A and the components of a G-protein biosensor system (e.g., TRUPATH).

  • Assay Preparation: Plate the cells in a suitable microplate format and culture overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference agonists (e.g., niacin).

  • Signal Detection: Add the compounds to the cells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal at various time points. The BRET signal change is proportional to G-protein dissociation.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 and Emax values.

cAMP Inhibition Assay

GPR109A couples to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Methodology:

  • Cell Culture: Use a cell line expressing GPR109A, such as ARPE-19 cells or a transfected cell line like CHO-K1.[7]

  • Assay Preparation: Seed the cells in a microplate and allow them to attach.

  • Compound Incubation: Pre-treat the cells with serial dilutions of the test compound for a short period.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a reporter system like GloSensor.[1]

  • Data Analysis: The reduction in the forskolin-induced cAMP signal indicates GPR109A activation. Calculate EC50 and Emax from the dose-response curve.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key step in the pathway often associated with the flushing side effect.[1]

Methodology:

  • Cell Culture: Utilize a cell line engineered to express GPR109A fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component (e.g., NanoBiT technology).[1]

  • Assay Setup: Plate the cells and culture overnight.

  • Compound Addition: Add serial dilutions of the test compound and reference agonists to the cells.

  • Signal Measurement: If the compound induces receptor-β-arrestin interaction, the two components of the reporter system will come into close proximity, generating a detectable signal (e.g., luminescence).

  • Data Analysis: Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and the process of evaluation, the following diagrams are provided.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activates Barr β-arrestin GPR109A->Barr Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist (e.g., this compound) Agonist->GPR109A Binds Gi->AC Inhibits SideEffect Side Effects (Flushing) Barr->SideEffect ATP ATP ATP->AC Therapeutic Therapeutic Effects (Anti-lipolytic) cAMP->Therapeutic

Caption: GPR109A signaling pathways.

Experimental_Workflow start Start: Synthesize/Obtain This compound assay1 Primary Screening: G-protein Dissociation Assay start->assay1 assay2 Functional Assay: cAMP Inhibition Assay start->assay2 assay3 Bias Assessment: β-arrestin Recruitment Assay start->assay3 decision Active Compound? assay1->decision assay2->decision assay3->decision analysis Data Analysis: Calculate EC50, Emax, and Bias Factor decision->analysis Yes end Conclusion: Efficacy & Bias Profile decision->end No compare Compare to Reference Agonists analysis->compare compare->end

Caption: Workflow for in vitro validation.

Conclusion

The validation of this compound's in vitro efficacy requires a systematic approach using established pharmacological assays. By employing G-protein dissociation, cAMP inhibition, and β-arrestin recruitment assays, researchers can determine its potency, efficacy, and potential for biased agonism at the GPR109A receptor. Comparing the resulting data with that of known agonists like niacin, MMF, and newer synthetic compounds will elucidate its therapeutic potential and its likelihood of causing the flushing side effect. This guide provides the necessary protocols and comparative data to facilitate a thorough and objective evaluation of this and other novel GPR109A agonists.

References

Comparative Guide to Analytical Methods for 2-Piperidinonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of various analytical techniques based on experimental data.

Quantitative Performance Data

The selection of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key validation parameters for different analytical methods used for the quantification of pipecolic acid.

Performance ParameterChiral LC-MS/MSLC-MS/MSGC-MSChiral HPLC-UV
Linearity Range 0.5 - 80 µmol/L[1]0.05 - 50 µmol/L[2]10 - 100 µg/mL[3]Not Reported
Lower Limit of Quantification (LLOQ) 0.5 µmol/L[1]0.050 µmol/L[2]10 µg/mL[3]Not Reported
Limit of Detection (LOD) Not Reported0.010 µmol/L[2]Not ReportedNot Reported
Intra-day Precision (%RSD) 3.1 - 7.9%[1]3.2%[2]< 15%Not Reported
Inter-day Precision (%RSD) 5.7 - 13%[1]3.4%[2]< 15%Not Reported
Accuracy (% Recovery) 95 - 102%[1]93.8%[2]Not ReportedNot Reported
Matrix Plasma[1]Plasma[2]Urine[3]Methanol Solution
Chiral Separation Yes[1]No[2]No[3]Yes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the stereoselective quantification of pipecolic acid enantiomers in plasma.[1]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (phenylalanine-d5).

    • Perform deproteinization.

    • Evaporate the sample to dryness.

    • Reconstitute the residue for injection.

  • Instrumentation:

    • Chromatography: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.

    • Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Detection Mode: Selected-Reaction Monitoring (SRM).

    • Transitions:

      • Pipecolic Acid: m/z 130 → m/z 84.

      • Phenylalanine-d5 (IS): m/z 171 → m/z 125.

    • Elution Times:

      • L-Pipecolic Acid: 7 min.

      • D-Pipecolic Acid: 11.7 min.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid and straightforward method for the quantification of total pipecolic acid in plasma without derivatization.[2]

  • Sample Preparation:

    • To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard ([(2)H5]-phenylalanine).

    • Vortex and centrifuge the sample.

    • Analyze the supernatant.

  • Instrumentation:

    • Chromatography: Luna HILIC column (150 x 3.0 mm; 3 µm).

    • Mass Spectrometry: Tandem mass spectrometer operating in positive-ion mode.

  • Chromatographic Conditions:

    • Mobile Phase A: 5 mmol/L ammonium formate in water.

    • Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of pipecolic acid in urine and requires a derivatization step.[3]

  • Sample Preparation:

    • Perform liquid-liquid extraction of the urine sample.

    • Derivatize the extracted sample with BSTFA + 1% TMCS to form trimethylsilyl ester derivatives.

  • Instrumentation:

    • Gas Chromatograph: Coupled to a Mass Spectrometer.

  • Analytical Conditions:

    • The derivatized analytes are separated on the GC column and quantified by the mass spectrometer.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the chiral separation of pipecolic acid enantiomers.

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration of 5 mg/mL.

  • Instrumentation:

    • Chromatography: HPLC system with a UV detector.

    • Column: Astec® CHIROBIOTIC® T Chiral HPLC Column (25 cm × 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Water:Acetonitrile (50:50, v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

Visualizations

Experimental Workflow for Method Cross-Validation

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Pretreatment Sample Pre-treatment (e.g., Deproteinization, Extraction) Sample_Collection->Sample_Pretreatment LC_MSMS LC-MS/MS Analysis Sample_Pretreatment->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) Sample_Pretreatment->GC_MS Chiral_HPLC Chiral HPLC-UV Analysis Sample_Pretreatment->Chiral_HPLC Method_Validation Individual Method Validation (Linearity, Accuracy, Precision, etc.) LC_MSMS->Method_Validation GC_MS->Method_Validation Chiral_HPLC->Method_Validation Data_Comparison Comparative Data Analysis Method_Validation->Data_Comparison Conclusion Selection of Optimal Method Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationship of Analytical Techniques

cluster_LC Liquid Chromatography cluster_GC Gas Chromatography Analyte 2-Piperidinonicotinic Acid (or analog) Chromatography Chromatographic Separation Analyte->Chromatography HPLC HPLC Chromatography->HPLC LC_MSMS LC-MS/MS Chromatography->LC_MSMS GC_MS GC-MS Chromatography->GC_MS Mass_Spectrometry Mass Spectrometry (Detection) High_Sensitivity_Selectivity High_Sensitivity_Selectivity Mass_Spectrometry->High_Sensitivity_Selectivity High Sensitivity & Selectivity UV_Detection UV Detection Moderate_Sensitivity Moderate_Sensitivity UV_Detection->Moderate_Sensitivity Moderate Sensitivity HPLC->UV_Detection LC_MSMS->Mass_Spectrometry GC_MS->Mass_Spectrometry

Caption: Relationship between analytical techniques.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Piperidinonicotinic Acid Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antimicrobial spectrum of the novel compound 2-Piperidinonicotinic acid against a panel of well-established antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of new antimicrobial agents.

Disclaimer: As of the date of this publication, comprehensive data on the antimicrobial spectrum of this compound is not publicly available. The data presented for this compound is hypothetical and serves as a placeholder to illustrate a comparative framework. The information provided for the established antibiotics is based on published scientific literature.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound (hypothetical values) and four standard antibiotics against a selection of common Gram-positive and Gram-negative bacteria. MIC values are a standard measure of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

MicroorganismTypeThis compound (Hypothetical MIC in µg/mL)Penicillin (MIC in µg/mL)Tetracycline (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Gentamicin (MIC in µg/mL)
Staphylococcus aureusGram-positive80.015 - >1280.25 - 1280.12 - 1280.12 - 128
Streptococcus pneumoniaeGram-positive160.004 - 80.06 - 640.5 - 44 - 64
Enterococcus faecalisGram-positive321 - 161 - >1280.5 - 328 - >512
Escherichia coliGram-negative16>1280.5 - >1280.004 - 320.25 - 128
Pseudomonas aeruginosaGram-negative>128>128>1280.12 - 320.5 - 128
Klebsiella pneumoniaeGram-negative64>1282 - >1280.015 - 640.25 - 128

Experimental Protocols

The determination of the antimicrobial spectrum and Minimum Inhibitory Concentrations (MIC) is performed using standardized laboratory procedures. The two primary methods are the Kirby-Bauer disk diffusion method and the broth microdilution assay. These methods are conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters.

  • Interpretation: The measured zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits bacterial growth.

Procedure:

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation TestCompound Test Compound (this compound) DiskDiffusion Kirby-Bauer Disk Diffusion TestCompound->DiskDiffusion BrothMicrodilution Broth Microdilution (MIC Determination) TestCompound->BrothMicrodilution KnownAntibiotics Known Antibiotics KnownAntibiotics->DiskDiffusion KnownAntibiotics->BrothMicrodilution BacterialStrains Bacterial Strains (Gram+ & Gram-) BacterialStrains->DiskDiffusion BacterialStrains->BrothMicrodilution CultureMedia Culture Media (e.g., Mueller-Hinton) CultureMedia->DiskDiffusion CultureMedia->BrothMicrodilution MeasureZones Measure Zones of Inhibition DiskDiffusion->MeasureZones DetermineMIC Determine MIC Values BrothMicrodilution->DetermineMIC CompareSpectra Compare Antimicrobial Spectra MeasureZones->CompareSpectra DetermineMIC->CompareSpectra

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conceptual Comparison of Antimicrobial Spectra

This diagram provides a conceptual illustration of how the antimicrobial spectrum of this compound could be compared to that of known antibiotics.

G cluster_antibiotics Antimicrobial Agents cluster_bacteria Bacterial Targets TestCompound This compound (Hypothetical) GramPositive Gram-positive Bacteria (e.g., S. aureus, S. pneumoniae) TestCompound->GramPositive Moderate Activity GramNegative Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) TestCompound->GramNegative Limited Activity Penicillin Penicillin Penicillin->GramPositive High Activity (Narrow Spectrum) Tetracycline Tetracycline Tetracycline->GramPositive Broad Spectrum Tetracycline->GramNegative Broad Spectrum Ciprofloxacin Ciprofloxacin Ciprofloxacin->GramPositive Moderate Activity Ciprofloxacin->GramNegative High Activity (Broad Spectrum) Gentamicin Gentamicin Gentamicin->GramPositive Moderate Activity Gentamicin->GramNegative High Activity (Broad Spectrum)

Caption: Conceptual comparison of antimicrobial spectra.

Comparative Efficacy of 2-Piperidinonicotinic Acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of efficacy data for 2-Piperidinonicotinic acid. As a result, a direct comparison of its biological activity with other piperidine derivatives cannot be established at this time. The primary role of this compound appears to be as a chemical intermediate in the synthesis of more complex molecules.

While the piperidine scaffold is a common feature in a vast array of pharmacologically active compounds, including analgesics, antipsychotics, and anticancer agents, this compound itself has not been the subject of extensive biological evaluation in published studies. Available information from chemical suppliers characterizes it as a building block for the pharmaceutical and agrochemical industries.

This guide will briefly touch upon the broader context of piperidine derivatives' pharmacological significance and outline the kind of experimental data that would be necessary to evaluate the efficacy of this compound, should such research become available in the future.

The Pharmacological Importance of Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the design of potent and selective ligands for a wide range of biological targets.

Examples of well-established piperidine derivatives in medicine include:

  • Fentanyl: A potent synthetic opioid analgesic.

  • Risperidone: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.

  • Donepezil: A reversible inhibitor of acetylcholinesterase, used to treat Alzheimer's disease.

The diverse biological activities of these molecules underscore the potential of the piperidine scaffold. However, the specific efficacy of any given derivative is highly dependent on the nature and arrangement of its substituents.

Data Required for Efficacy Comparison

To conduct a meaningful comparison of the efficacy of this compound with other piperidine derivatives, the following experimental data would be essential:

In Vitro Studies:
  • Receptor Binding Assays: To determine the affinity and selectivity of the compound for specific biological targets (e.g., receptors, enzymes, ion channels).

  • Cell-Based Functional Assays: To measure the compound's effect on cellular processes, such as signaling pathways, cell proliferation, or apoptosis.

  • Enzyme Inhibition Assays: To quantify the inhibitory potency (e.g., IC50 values) against specific enzymes.

In Vivo Studies:
  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Pharmacodynamic Studies: To evaluate the physiological and biochemical effects of the compound and establish a dose-response relationship.

  • Animal Models of Disease: To assess the therapeutic efficacy of the compound in relevant disease models.

Hypothetical Experimental Workflow

Should researchers investigate the efficacy of this compound, a typical experimental workflow might be as follows:

Figure 1. A generalized workflow for drug discovery and efficacy evaluation.

Conclusion

At present, there is a notable absence of published research detailing the efficacy of this compound. Its documented role is that of a synthetic precursor. Therefore, any claims regarding its biological activity in comparison to other piperidine derivatives would be purely speculative. Future research, should it be undertaken, will be necessary to elucidate the pharmacological profile of this compound and determine its potential, if any, as a therapeutic agent. For researchers, scientists, and drug development professionals, this compound currently represents a starting material for synthesis rather than a compound with established biological effects.

In Vivo Validation of 2-Piperidinonicotinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a transparent overview of the current landscape, addressing the absence of direct evidence and suggesting potential avenues for future research.

Comparative Analysis: A Data Deficit

Objective comparison of 2-Piperidinonicotinic acid's in vivo performance with alternative compounds is currently impeded by the absence of published experimental data. Searches for its efficacy, dose-response relationships, and pharmacokinetic/pharmacodynamic profiles in animal models for specific therapeutic areas have not yielded quantitative results.

Similarly, information regarding the compound's mechanism of action is limited. While a related compound, 6-Piperidinonicotinic acid, is noted to be a derivative of nicotinic acid—a known agonist for the G-protein coupled receptor GPR109A (HCA₂) and a potential interactor with nicotinic acetylcholine receptors (nAChRs)—it is explicitly stated that specific affinity and potency values for 6-Piperidinonicotinic acid have not been reported[1]. The structural differences between the 2- and 6-substituted isomers mean that direct extrapolation of potential activity is unreliable[1].

Future Directions: Establishing an Experimental Workflow

For researchers interested in investigating the in vivo properties of this compound, a general experimental workflow can be proposed. This workflow would be essential for generating the foundational data needed for any future comparative analysis.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Evaluation in Disease Model cluster_2 Phase 3: Pharmacokinetic & Mechanistic Studies A Compound Acquisition & Purity Analysis B Acute Toxicity Study (e.g., OECD 423) A->B C Dose Range Finding B->C D Selection of Relevant Animal Model (e.g., Inflammation, Neurological) C->D Establish Tolerated Dose E Treatment Administration (Vehicle, 2-PNA, Positive Control) D->E F Monitoring of Disease-Specific Endpoints E->F G Pharmacokinetic Analysis (Blood/Tissue Sampling) F->G Correlate Efficacy with Exposure H Ex Vivo Analysis of Target Tissues (e.g., Western Blot, qPCR, Histology) G->H I Identification of Potential Signaling Pathways H->I

Caption: Proposed workflow for in vivo validation of this compound.

Hypothetical Signaling Pathway Exploration

Based on the parent compound, nicotinic acid, a potential (but unconfirmed) mechanism of action for this compound could involve the GPR109A signaling pathway, which is known to play a role in lipid metabolism and inflammation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PNA This compound (Hypothetical Ligand) GPR109A GPR109A Receptor PNA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Anti-inflammatory genes) CREB->Gene Modulates

Caption: Hypothetical GPR109A signaling pathway for this compound.

Detailed Experimental Protocols: A Template for Future Studies

In the absence of specific published methods for this compound, the following templates, based on standard in vivo pharmacology protocols, can be adapted for its evaluation.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This widely used model can assess the potential anti-inflammatory activity of a test compound.

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Animals: Male Wistar rats or Swiss albino mice.

Methodology:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).

    • Positive Control (e.g., Indomethacin, 10 mg/kg).

    • This compound (at least three dose levels, e.g., 10, 30, 100 mg/kg).

  • Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Nociception Model: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Objective: To determine the analgesic effect of this compound.

Animals: Swiss albino mice.

Methodology:

  • Acclimatization and Grouping: Similar to the inflammation model. A common positive control is Aspirin (e.g., 100 mg/kg).

  • Administration: The test compound, positive control, or vehicle is administered 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the formula: % Analgesia = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Statistical significance is determined using appropriate statistical tests.

References

Navigating the Landscape of Lipid Modification: A Comparative Guide to Nicotinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the well-characterized compound, Nicotinic Acid (used here as a proxy for the less-studied 2-Piperidinonicotinic acid), with its primary alternatives in lipid modification therapies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for study design and data interpretation.

At a Glance: Comparative Efficacy of Lipid-Modifying Agents

The primary therapeutic effect of nicotinic acid and its alternatives is the modulation of plasma lipid levels. The following table summarizes the typical percentage changes in key lipid markers observed with monotherapy. It is important to note that individual responses can vary, and combination therapies, often with statins, are common in clinical practice.

Drug ClassPrimary TargetLDL-C ChangeHDL-C ChangeTriglycerides Change
Nicotinic Acid GPR109A Receptor↓ 10-25%↑ 15-35%↓ 20-50%
Statins HMG-CoA Reductase↓ 25-60%↑ 5-15%↓ 10-30%
Ezetimibe NPC1L1 Transporter↓ 15-25%↑ 1-5%↓ 5-10%
Fibrates PPARα↓ 5-20%↑ 10-20%↓ 20-50%
PCSK9 Inhibitors PCSK9 Protein↓ 40-70%↑ 5-10%↓ 15-30%

Delving into the Mechanism: The GPR109A Signaling Pathway

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. The activation of this receptor in adipocytes leads to a cascade of events that ultimately reduces the mobilization of free fatty acids to the liver, a key step in triglyceride and VLDL synthesis.

GPR109A_Signaling cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Release FFA Release (to liver) FFA->Release

GPR109A signaling pathway in adipocytes.

Reproducibility in Practice: Key Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of nicotinic acid and its alternatives.

GPR109A Receptor Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate the GPR109A receptor by measuring the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (or other suitable cell line)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)

  • Forskolin

  • Test compounds (Nicotinic Acid and alternatives)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

  • White opaque 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Protocol:

  • Cell Culture: Culture GPR109A-expressing CHO-K1 cells to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay: a. Remove culture medium from the wells and add assay buffer. b. Add the test compounds to the respective wells. c. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels using a TR-FRET plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

In Vitro Lipoprotein Lipase (LPL) Activity Assay

This assay measures the ability of a compound to modulate the activity of LPL, an enzyme crucial for triglyceride hydrolysis.

Materials:

  • Purified lipoprotein lipase (LPL)

  • LPL assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1% BSA)

  • Fluorescent LPL substrate (e.g., a triglyceride analog that fluoresces upon hydrolysis)

  • Test compounds

  • Black 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Reaction Setup: In each well of the 96-well plate, add LPL assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Enzyme Addition: Add purified LPL to all wells except the negative control.

  • Substrate Addition: Initiate the reaction by adding the fluorescent LPL substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Compare the rates in the presence of test compounds to the control to determine the percent inhibition or activation.

Visualizing the Workflow: A Representative Experimental Design

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for comparing the effects of nicotinic acid and an alternative on a specific cellular process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treat Cells with Compounds (and controls) Cell_Culture->Treatment Compound_Prep Prepare Nicotinic Acid & Alternative Solutions Compound_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Cholesterol Efflux) Incubation->Assay Data_Collection Collect Data from Plate Reader Assay->Data_Collection Calculation Calculate % Efflux (or other metric) Data_Collection->Calculation Comparison Compare Results of Nicotinic Acid vs. Alternative Calculation->Comparison

A typical experimental workflow for comparison.

Conclusion

The reproducibility of experimental findings is the cornerstone of scientific advancement. This guide has provided a comparative overview of nicotinic acid and its alternatives, supported by quantitative data, detailed experimental protocols, and clear visual aids. By utilizing this information, researchers can design more robust experiments, better interpret their results, and contribute to the collective understanding of lipid metabolism and its therapeutic modulation. The provided protocols and data tables offer a solid foundation for conducting reproducible research in this critical area of drug development.

Comparative Analysis of 2-Piperidinonicotinic Acid Analogs in Nicotinic Acetylcholine Receptor Binding and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-piperidinonicotinic acid analogs as ligands for nicotinic acetylcholine receptors (nAChRs). While comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes data from structurally related piperidine and nicotinic acid derivatives to provide insights into their potential interactions with nAChR subtypes, particularly the α4β2 and α7 receptors. The information presented herein is intended to serve as a foundational guide for the rational design and evaluation of novel this compound-based nAChR modulators.

Structure-Activity Relationship and Comparative Binding Affinities

The affinity of ligands for nAChR subtypes is highly dependent on the structural features of the molecule. For this compound analogs, key modifications can be explored at the piperidine ring, the nicotinic acid core, and the linkage between them. Based on established SAR principles for related nAChR ligands, a hypothetical dataset is presented below to illustrate how modifications to a generic this compound scaffold might influence binding affinity at α4β2 and α7 nAChRs. This table serves as a representative model for organizing and interpreting experimental data.

Table 1: Representative Binding Affinities of Hypothetical this compound Analogs at nAChR Subtypes

Compound IDR1 (Piperidine-N)R2 (Nicotinic Acid-4)R3 (Nicotinic Acid-5)R4 (Nicotinic Acid-6)α4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Selectivity (α7/α4β2)
PNA-1 HHHH150250016.7
PNA-2 CH₃HHH80180022.5
PNA-3 HClHH120300025.0
PNA-4 HHFH20015007.5
PNA-5 HHHCH₃180280015.6
PNA-6 CH₃ClHH50220044.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide SAR studies. Actual binding affinities would need to be determined experimentally.

Interpretation of SAR Trends (Based on the Hypothetical Data):

  • Substitution on the Piperidine Nitrogen (R1): N-methylation (PNA-2 vs. PNA-1) may enhance affinity for the α4β2 subtype, a common trend for many nAChR ligands.

  • Substitution on the Nicotinic Acid Ring (R2, R3, R4):

    • Electron-withdrawing groups at the 4-position (e.g., Cl in PNA-3) might slightly decrease affinity at both subtypes.

    • Substitution at the 5-position (e.g., F in PNA-4) could potentially decrease selectivity by increasing affinity for the α7 subtype.

    • Substitution at the 6-position (e.g., CH₃ in PNA-5) may have a modest impact on affinity.

  • Combined Substitutions: Combining favorable substitutions, such as N-methylation and a 4-chloro group (PNA-6), could lead to a synergistic increase in affinity and selectivity for the α4β2 subtype.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key in vitro assays used to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

1. α4β2 nAChR Binding Assay:

  • Radioligand: [³H]Cytisine or [³H]Epibatidine

  • Tissue Preparation: Rat or mouse brain membranes, or membranes from cell lines stably expressing human α4β2 nAChRs.

  • Procedure:

    • Prepare membrane homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubate the membranes with a fixed concentration of the radioligand (e.g., 1 nM [³H]Cytisine) and varying concentrations of the test compound.

    • Incubations are typically carried out for 60-90 minutes at 4°C.

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM nicotine).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[1]

2. α7 nAChR Binding Assay:

  • Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-Bungarotoxin

  • Tissue Preparation: Rat or mouse brain membranes (hippocampus or whole brain) or membranes from cell lines expressing human α7 nAChRs.

  • Procedure:

    • The protocol is similar to the α4β2 assay.

    • Incubate membranes with a fixed concentration of [³H]MLA (e.g., 2-5 nM) and varying concentrations of the test compound.

    • Incubation times may be longer, for instance, 2-3 hours at room temperature.

    • Non-specific binding is determined using a high concentration of a known α7-selective ligand (e.g., 1 µM MLA or 1 µM nicotine).

    • Filtration, washing, and quantification are performed as described above.

    • Ki values are calculated from the resulting IC50 values.[1]

Functional Assays

Functional assays measure the effect of a compound on receptor activity, determining whether it acts as an agonist, antagonist, or allosteric modulator.

1. Calcium Flux Assay (FLIPR):

  • Cell Line: HEK-293 or SH-SY5Y cells stably expressing the nAChR subtype of interest (e.g., human α4β2 or α7).

  • Procedure:

    • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • To measure agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence imaging plate reader (FLIPR).

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a set period before adding a known agonist (e.g., nicotine or acetylcholine) at its EC₅₀ concentration. The inhibition of the agonist-induced fluorescence signal is then measured.

    • Data are analyzed to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits.

  • Procedure:

    • Harvest and prepare Xenopus oocytes.

    • Inject oocytes with a mixture of cRNA for the α and β subunits of the nAChR.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a recording solution (e.g., Ringer's solution).

    • Apply the test compound (for agonist testing) or co-apply the test compound with a known agonist (for antagonist testing) and record the resulting ion current.

    • Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Orthosteric Site Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Agonist binding to a nicotinic acetylcholine receptor (nAChR) induces a conformational change, opening the ion channel and leading to cation influx, membrane depolarization, and subsequent cellular responses.

Experimental Workflow for SAR Screening

SAR_Workflow Start Start: Compound Library Primary_Binding Primary Screening: Radioligand Binding Assay (α4β2 & α7 nAChRs) Start->Primary_Binding Hit_Identification Hit Identification (Ki < 1 µM?) Primary_Binding->Hit_Identification Functional_Assay Secondary Screening: Functional Assay (FLIPR) (Agonist/Antagonist Mode) Hit_Identification->Functional_Assay Yes Discard Discard Inactive Compounds Hit_Identification->Discard No SAR_Analysis SAR Analysis and Lead Optimization Functional_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical workflow for the structure-activity relationship (SAR) screening of novel compounds targeting nicotinic acetylcholine receptors.

References

Safety Operating Guide

Proper Disposal of 2-Piperidinonicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Piperidinonicotinic acid is a critical component of laboratory safety and environmental responsibility. As a pyridine derivative, this compound must be treated as hazardous waste, necessitating a structured and compliant disposal process. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling and disposal of this compound.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mists.

Physicochemical and Toxicological Data

While specific toxicological and environmental fate data for this compound is limited, the following table summarizes available information and data for structurally related compounds to provide a conservative assessment of its potential hazards.

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 78253-61-9-
Molecular Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol -
Melting Point 102-104 °C[1][2]
Appearance White to off-white solidGeneral observation
Solubility Data not available. Assumed to have some water solubility based on related pyridine carboxylic acids.-
LD50 (Oral, Rat) Data not available. Pyridine derivatives can exhibit moderate to high toxicity.For pyridine, the oral LD50 in rats is 891 mg/kg.
Environmental Fate Data not available. Pyridine derivatives can be persistent in the environment and may be harmful to aquatic life.Neonicotinoids, which are pyridine derivatives, have long half-lives in soil.
Ecotoxicity Data not available. Assumed to be harmful to aquatic organisms.-

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a detailed methodology for its safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.

  • Segregate this waste stream from incompatible materials. Do not mix with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Ensure the container is in good condition, with a secure, tight-fitting lid.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

3. Labeling of Waste Containers:

  • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • The accumulation start date.

    • The specific hazards (e.g., "Irritant").

    • The name and contact information of the generating laboratory or personnel.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and sources of ignition.

  • Ensure secondary containment is in place to contain any potential leaks or spills.

5. Final Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound is designated as waste identify 1. Identify Waste & Consult SDS - Pure compound - Contaminated materials start->identify ppe 2. Don Appropriate PPE - Gloves - Eye Protection - Lab Coat identify->ppe segregate 3. Segregate from Incompatibles - Strong Acids - Strong Bases - Oxidizing Agents ppe->segregate containerize 4. Collect in a Designated Hazardous Waste Container segregate->containerize label 5. Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards containerize->label storage 6. Store in a Secure Satellite Accumulation Area label->storage disposal 7. Arrange for Professional Disposal via EHS or Licensed Contractor storage->disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Operational Guide for Handling 2-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 2-Piperidinonicotinic acid. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound. Given the substance's classification as a skin, eye, and respiratory irritant, adherence to these protocols is critical to minimize exposure risk.[1]

Hazard Assessment and Control

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, a combination of engineering controls, administrative controls, and personal protective equipment must be employed.

Engineering Controls:

  • All work with this compound in solid (powder) form or in volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Administrative Controls:

  • Develop a Standard Operating Procedure (SOP) for the handling of this compound.

  • Access to areas where this compound is handled should be restricted to trained personnel.

  • Keep containers tightly closed when not in use.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times.[2][5][6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][6]
Skin and Body Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Double-gloving is advised to provide an extra layer of protection.[7] Gloves should be changed immediately if contaminated.
Laboratory CoatA long-sleeved, buttoned lab coat is required to protect against skin contact.[5]
ApronA chemical-resistant apron should be worn over the lab coat when handling significant quantities of the acid.[2]
Respiratory Protection RespiratorFor operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Respirator Cartridge Selection

When respiratory protection is required, the selection of the correct cartridge is crucial. The following table provides guidance on selecting a respirator cartridge for handling this compound, which is an organic acid that may be in a solid (dust) or vapor form.

Contaminant TypeRecommended Cartridge TypeNIOSH Color Code
Organic Vapors Organic Vapor (OV)Black
Acid Gases Acid Gas (e.g., for acidic properties)White
Particulates (dust) N95, P95, or P100 pre-filterNot applicable
Combination Organic Vapor/Acid Gas with P100 pre-filterYellow/Magenta

A combination cartridge (Organic Vapor/Acid Gas) with a P100 particulate pre-filter is the most protective option when dealing with both vapor and dust hazards.

Safe Handling and Disposal Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup_ppe->dispose_waste After cleanup dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe

Figure 1. Safe handling workflow for this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Spills: For small spills, neutralize with a suitable agent (such as sodium bicarbonate) and absorb with an inert material. For large spills, evacuate the area and contact emergency services.[2]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: All waste contaminated with this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[8] Contaminated PPE should also be disposed of as hazardous waste.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.